Product packaging for 5-Methyl-8-hydroxycoumarin(Cat. No.:CAS No. 36651-81-7)

5-Methyl-8-hydroxycoumarin

Katalognummer: B1231965
CAS-Nummer: 36651-81-7
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: LFIPWJLWVGROTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Methyl-8-hydroxycoumarin has been reported in Centaurea ornata with data available.
structure given in first source;  isolated from Centaurea ornata (Asteraceae)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1231965 5-Methyl-8-hydroxycoumarin CAS No. 36651-81-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-hydroxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPWJLWVGROTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190112
Record name 5-Methyl-8-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36651-81-7
Record name 5-Methyl-8-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-8-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-8-hydroxycoumarin, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Coumarins, a class of benzopyrone derivatives, are widely recognized for their diverse pharmacological activities. The strategic placement of substituents on the coumarin (B35378) scaffold plays a crucial role in modulating their biological and photophysical properties. This compound, in particular, is an important derivative with potential for further functionalization to create novel compounds for drug discovery and other applications. This guide focuses on the well-established Pechmann condensation reaction for the synthesis of this target molecule.

Core Synthesis: The Pechmann Condensation

The most common and effective method for the synthesis of this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1][2] In the case of this compound, the synthesis proceeds via the reaction of 2-methylresorcinol (B147228) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst.

The general mechanism of the Pechmann condensation involves several key steps:

  • Transesterification: The β-ketoester reacts with the phenol under acidic conditions to form a phenyl ester intermediate.

  • Intramolecular Hydroxyalkylation: The activated carbonyl group of the ester intermediate undergoes an intramolecular electrophilic attack on the activated ortho position of the phenolic ring.

  • Dehydration: The resulting intermediate undergoes dehydration to form the final coumarin product.

The choice of acid catalyst is critical and can significantly influence the reaction rate and yield. Strong protic acids such as sulfuric acid are commonly employed.[1]

Logical Relationship of the Pechmann Condensation:

Pechmann_Condensation_Logic Reactants Reactants: - 2-Methylresorcinol - Ethyl Acetoacetate Reaction_Steps Reaction Steps: 1. Transesterification 2. Intramolecular Cyclization 3. Dehydration Reactants->Reaction_Steps Undergoes Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Steps Catalyzes Product Product: This compound Reaction_Steps->Product Yields

Caption: Logical workflow of the Pechmann condensation for coumarin synthesis.

Experimental Protocols

General Experimental Protocol (Adapted from similar syntheses):

Materials:

  • 2-Methylresorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid and cool it to below 10 °C in an ice bath.

  • Slowly add a pre-mixed solution of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours to overnight) to ensure complete reaction.[1]

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[1]

Quantitative Data

Quantitative data for the synthesis of the specific target molecule, this compound, is not explicitly available in the surveyed literature. However, based on the synthesis of structurally similar coumarins via the Pechmann condensation, the following table provides an expected range for various parameters.

ParameterExpected Value/RangeNotes
Reactant Molar Ratio 1:1 (2-Methylresorcinol : Ethyl Acetoacetate)A slight excess of the β-ketoester can sometimes be used.
Catalyst Concentrated H₂SO₄Other strong acids like Amberlyst-15 can also be used.[2]
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.[1]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC.
Yield 60 - 90%Yields can vary depending on the specific reaction conditions and purification efficiency. For instance, the synthesis of 7-hydroxy-4-methylcoumarin using concentrated H₂SO₄ at 5°C to room temperature for 18 hours resulted in an 88% yield.[1]

Visualization of the Synthetic Pathway

The synthesis of this compound via the Pechmann condensation can be visualized as a clear chemical transformation.

Chemical Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials 2-Methylresorcinol 2-Methylresorcinol Pechmann Condensation Pechmann Condensation 2-Methylresorcinol->Pechmann Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pechmann Condensation This compound This compound Pechmann Condensation->this compound H₂SO₄

Caption: Synthetic pathway for this compound.

Conclusion

The Pechmann condensation provides a reliable and efficient route for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental principles, a detailed experimental protocol adapted from similar syntheses, and expected quantitative outcomes. Researchers and drug development professionals can utilize this information as a foundational resource for the preparation and further investigation of this promising coumarin derivative. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of 5-Methyl-8-hydroxycoumarin (CAS No: 36651-81-7), a member of the coumarin (B35378) family of compounds. Coumarins are a significant class of benzopyrone phytochemicals and synthetic analogs that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This guide summarizes the available data on this compound, provides context through related compounds where specific data is sparse, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is a solid, white to gray compound that serves as a drug intermediate for the synthesis of various active compounds.[2] While detailed experimental data on many of its properties are not extensively published, the fundamental characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 36651-81-7 [2][3][4]
Molecular Formula C₁₀H₈O₃ [2][3]
Molecular Weight 176.17 g/mol [2][3]
Appearance Solid, White to gray [2]
Purity ≥ 98.0% [3]
Solubility DMSO: ≥ 150 mg/mL (851.45 mM) [2]
SMILES O=C1C=CC2=C(C)C=CC(O)=C2O1 [2]

| InChIKey | LFIPWJLWVGROTL-UHFFFAOYSA-N |[5] |

Storage Conditions: For long-term stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for 2 years.[2] When dissolved in a solvent, it should be stored at -80°C for 6 months or -20°C for 1 month.[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, its structure lends itself to established synthetic routes for hydroxycoumarin derivatives, such as the Pechmann condensation.

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[6][7] A plausible general procedure for a related compound, 7-hydroxy-4-methylcoumarin, is as follows:

  • Reaction Setup: A mixture of a phenol (e.g., resorcinol, 1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) is prepared.[7]

  • Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is added to the mixture.[6][7]

  • Reaction Conditions: The reaction mixture is stirred and heated. For instance, using Amberlyst-15, the mixture is heated in an oil bath at 110°C.[7] Using sulfuric acid, the reaction can be initiated at 5°C and then allowed to proceed at room temperature for several hours.[6]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.[6]

  • Purification: The precipitate is filtered, dried, and purified, typically by recrystallization from a suitable solvent like aqueous ethanol, to yield the pure coumarin product.[6][7]

G General Workflow: Pechmann Condensation cluster_reactants Reactants cluster_process Process cluster_purification Purification Phenol Phenol Mix Mixing Phenol->Mix Ketoester β-Ketoester Ketoester->Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Mix->Catalyst Add Catalyst Heat Heating & Stirring Catalyst->Heat Initiate Reaction Quench Quench with Ice Water Heat->Quench Reaction Completion (TLC) Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure Coumarin Product Recrystallize->Product G Conceptual Biological Activities of Related Hydroxycoumarins cluster_dna Impact on DNA Integrity Coumarin Hydroxycoumarin Scaffold (e.g., 5,8-DHC) Antioxidant Antioxidant Activity (Radical Scavenging) Coumarin->Antioxidant Protective Effect Genotoxic Genotoxic Activity (DNA Damage) Coumarin->Genotoxic Deleterious Effect Enzyme Enzyme Inhibition (e.g., TDP1) Coumarin->Enzyme Damage Induction of DNA Lesions Genotoxic->Damage Repair Inhibition of DNA Repair Enzyme->Repair Therapeutic Potential Therapeutic Sensitization Repair->Therapeutic Enhances Chemo-Efficacy

References

Spectroscopic Profile of 5-Methyl-8-hydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methyl-8-hydroxycoumarin (also known as 8-hydroxy-5-methylcoumarin). Due to the limited availability of published, consolidated spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of closely related coumarin (B35378) derivatives. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows.

Expected Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound. These values are estimations derived from the analysis of similar coumarin structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are expected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃~2.2 - 2.5Singlet (s)N/A
H3~6.2 - 6.4Doublet (d)~9.5 - 10.0
H4~7.6 - 7.8Doublet (d)~9.5 - 10.0
H6~6.8 - 7.0Doublet (d)~8.0 - 8.5
H7~7.2 - 7.4Doublet (d)~8.0 - 8.5
-OH~9.0 - 11.0Singlet (s, broad)N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
-CH₃~18 - 25
C3~115 - 120
C4~140 - 145
C4a~110 - 115
C5~125 - 130
C6~115 - 120
C7~120 - 125
C8~145 - 150
C8a~150 - 155
C2 (C=O)~160 - 165
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenolic)3200 - 3600Strong, Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Lactone)1680 - 1740Strong
C=C (Aromatic)1500 - 1600Medium to Strong
C-O (Phenolic)1200 - 1300Strong
C-O (Ester)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈O₃), the expected molecular ion and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
176High[M]⁺ (Molecular Ion)
148High[M - CO]⁺
147Medium[M - H - CO]⁺
119Medium[M - CO - CHO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum over a spectral width of approximately -2 to 12 ppm.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Use a spectral width of approximately 0 to 200 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS).

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Data Acquisition:

    • The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV.

    • Scan a mass range of approximately m/z 40 to 500 to detect the molecular ion and fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized coumarin derivative like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to 5-Methyl-8-hydroxycoumarin (CAS: 36651-81-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-8-hydroxycoumarin, with the CAS number 36651-81-7, is a synthetic organic compound belonging to the coumarin (B35378) family. Coumarins are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological and biological activities. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and an exploration of its potential biological activities based on studies of related coumarin derivatives. While specific experimental data for this particular molecule is limited in publicly available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 36651-81-7
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Appearance Solid[1]
Color White to gray[1]
Melting Point Not definitively reported; related compounds have melting points in the range of 185-256°C.
Solubility Soluble in DMSO (≥ 150 mg/mL).[1][1]
SMILES O=C1C=CC2=C(C)C=CC(O)=C2O1[1]

Synthesis

For the synthesis of this compound, a plausible approach would be the Pechmann condensation of 2-methyl-1,3-dihydroxybenzene (2-methylresorcinol) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776) , in the presence of a strong acid catalyst like sulfuric acid.

A general workflow for the Pechmann condensation is depicted below:

Pechmann_Condensation Phenol (B47542) Phenol (e.g., 2-Methylresorcinol) Intermediate Intermediate Hydroxycinnamic Ester Phenol->Intermediate Condensation Keto_Ester β-Keto Ester (e.g., Ethyl Acetoacetate) Keto_Ester->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate Coumarin Coumarin (this compound) Intermediate->Coumarin Intramolecular Cyclization

Figure 1: General workflow for Pechmann condensation.

Hypothetical Experimental Protocol (Based on Pechmann Condensation)

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add a mixture of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of this compound is scarce, the broader class of coumarins exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The potential activities of this compound can be inferred from studies on structurally similar compounds.

Antioxidant Activity

Many hydroxycoumarins are known to possess antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the coumarin scaffold is crucial for this activity.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity

Coumarin derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways. Key signaling pathways often implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. The MAPK pathway, involving kinases like ERK, JNK, and p38, also plays a crucial role in regulating inflammatory responses. It is plausible that this compound could exert anti-inflammatory effects by interfering with these pathways.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Kinases IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits p1 IκBα->p1 NFκB_active Active NF-κB MAPK_active Active MAPKs MAPK_Kinases->MAPK_active NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFκB_nucleus->Proinflammatory_Genes Induces Coumarin This compound Coumarin->IKK Inhibition? Coumarin->MAPK_Kinases Inhibition?

Figure 2: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined.

Conclusion and Future Directions

This compound is a coumarin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound are limited, its structural similarity to other biologically active coumarins suggests that it may possess valuable antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol for this compound and fully characterizing the compound, including its melting point and spectral data (¹H NMR, ¹³C NMR, MS, IR).

  • Comprehensive Biological Screening: Conducting a thorough evaluation of its biological activities, including in vitro and in vivo studies to assess its antioxidant, anti-inflammatory, and anticancer potential.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This in-depth guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further dedicated research is essential to fully elucidate its properties and potential applications in drug discovery and development.

References

A Technical Guide to the Phytochemistry of Centaurea with a Focus on Coumarins and Other Major Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the inquiry into the natural occurrence of 5-Methyl-8-hydroxycoumarin in the genus Centaurea. Extensive literature searches have not yielded any scientific evidence to confirm the presence of this specific compound in any Centaurea species. Therefore, this guide provides a broader overview of the known secondary metabolites in Centaurea, with a particular focus on the coumarin (B35378) class of compounds where evidence exists, alongside other predominant phytochemicals.

Introduction to the Genus Centaurea

The genus Centaurea, belonging to the Asteraceae family, comprises a vast number of species, with estimates ranging from 500 to 600 worldwide. These plants are predominantly found in the Mediterranean region and Western Asia. Many Centaurea species have a long history of use in traditional medicine for various ailments, including diabetes, diarrhea, rheumatism, and inflammatory conditions.[1][2] This has prompted significant phytochemical and pharmacological research to identify the bioactive constituents responsible for their therapeutic properties.

Secondary Metabolites in Centaurea

Phytochemical investigations of the Centaurea genus have revealed a rich diversity of secondary metabolites. The most well-documented classes of compounds include sesquiterpene lactones, flavonoids, and lignans.[1][2][3] While less predominant, the presence of coumarins has also been reported in some species.

While the specific compound this compound has not been identified, other coumarins have been detected in the genus. For instance, a study on Centaurea cyanus reported the presence of scopoletin (B1681571) and umbelliferone. Another review on the antidiabetic properties of Centaurea mentions coumarin as a constituent in Centaurea patula.[1][4] The low number of reports on coumarins compared to other compound classes suggests they may not be as widespread or abundant in this genus.

The primary focus of phytochemical research on Centaurea has been on other classes of compounds that are more characteristic of the genus.

  • Sesquiterpene Lactones: These are considered characteristic secondary metabolites of the Centaurea genus.[3]

  • Flavonoids: A wide array of flavonoids, including apigenin, quercetin, and their glycosides, have been isolated from numerous Centaurea species.[3]

  • Lignans: These compounds are also frequently reported in the phytochemical analysis of Centaurea.[3]

  • Phenolic Acids: Compounds such as chlorogenic acid and caffeic acid are commonly identified.[1]

The table below summarizes the major classes of secondary metabolites found in various Centaurea species, as supported by the literature.

Secondary Metabolite Class Examples of Compounds Centaurea Species References
CoumarinsScopoletin, Umbelliferone, CoumarinC. cyanus, C. patula[1][4]
Sesquiterpene LactonesCnicinWidely reported in the genus[3]
FlavonoidsApigenin, Quercetin, Luteolin, KaempferolC. calcitrapa, C. cyanus, C. parviflora[3][4][5]
LignansArctigenin, MatairesinolReported in the genus[3]
Phenolic AcidsCaffeic acid, Chlorogenic acid, Syringic acidC. patula, C. calcitrapa[1][5]
Alkaloids-Reported in the genus[3]
Triterpenes-C. parviflora[3]

Experimental Protocols: A Generalized Approach for the Extraction and Isolation of Secondary Metabolites from Centaurea

The following protocol outlines a general methodology for the extraction and isolation of secondary metabolites, including coumarins, from plant material. This is a standard approach that can be adapted for specific Centaurea species.

  • Collection and Identification: The plant material (e.g., aerial parts, flowers, roots) should be collected at the appropriate phenological stage. Proper botanical identification by a taxonomist is crucial.

  • Drying and Grinding: The collected plant material is air-dried in the shade or in an oven at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

The choice of solvent is critical and depends on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity is often employed to fractionate the extract.

  • Non-polar Extraction: The powdered plant material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds. This can be done using a Soxhlet apparatus or by maceration.

  • Medium-polar Extraction: The residue from the first step is then extracted with a medium-polarity solvent such as chloroform, dichloromethane, or ethyl acetate. Coumarins, being moderately polar, are often found in these fractions.

  • Polar Extraction: Finally, the plant material is extracted with a polar solvent like methanol (B129727) or a methanol-water mixture to isolate highly polar compounds such as flavonoid glycosides and phenolic acids.

The crude extracts are complex mixtures and require further separation and purification to isolate individual compounds.

  • Chromatographic Techniques:

    • Column Chromatography (CC): This is the primary method for the large-scale separation of compounds from a crude extract. The stationary phase is typically silica (B1680970) gel or Sephadex, and the mobile phase is a solvent system of appropriate polarity.

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify the fractions containing the compounds of interest.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of the isolated compounds to a high degree of purity.

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for determining the complete structure of a molecule.

  • Mass Spectrometry (MS): Techniques like ESI-MS and HR-MS provide information about the molecular weight and elemental composition of the compound.

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Visualizing the Phytochemical Analysis Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of a plant species like Centaurea.

Phytochemical_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_separation Isolation & Purification cluster_analysis Structure Elucidation Collection Collection & Identification Drying Drying & Grinding Collection->Drying Extraction Sequential Solvent Extraction (e.g., Hexane -> Ethyl Acetate -> Methanol) Drying->Extraction CC Column Chromatography (CC) Extraction->CC TLC TLC Monitoring CC->TLC HPLC Preparative HPLC CC->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS Mass Spectrometry (MS) HPLC->MS UV_IR UV-Vis & IR Spectroscopy HPLC->UV_IR Pure_Compound Pure Compound Identification NMR->Pure_Compound MS->Pure_Compound UV_IR->Pure_Compound

References

A Technical Guide to Substituted Coumarin Synthesis via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrones, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The Knoevenagel condensation represents one of the most efficient and versatile methods for the synthesis of substituted coumarins. This guide provides an in-depth overview of this reaction, focusing on the underlying mechanism, catalytic systems, experimental protocols, and the influence of various reaction parameters on the synthesis of this important heterocyclic scaffold.

The Knoevenagel Condensation for Coumarin (B35378) Synthesis: An Overview

The synthesis of coumarins via the Knoevenagel condensation typically involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2] The reaction proceeds through an initial intermolecular condensation to form a transient intermediate, which then undergoes an intramolecular cyclization via a Michael addition, followed by the elimination of a water molecule to afford the final coumarin product.[1][3]

The general reaction scheme is as follows:

  • Reactants: A substituted salicylaldehyde and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile).[3][4][5]

  • Catalyst: A weak base is typically employed to facilitate the deprotonation of the active methylene compound.[5]

  • Product: A substituted coumarin, with the substituent at the 3-position determined by the choice of the active methylene compound.

The versatility of this reaction allows for the introduction of a wide range of substituents on the coumarin ring, enabling the fine-tuning of its physicochemical and biological properties.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation for coumarin synthesis is a multi-step process. The following diagrams illustrate the key mechanistic steps and a general experimental workflow for this transformation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Knoevenagel Adduct Formation cluster_step3 Step 3: Intramolecular Cyclization (Michael Addition) cluster_step4 Step 4: Dehydration Active Methylene Active Methylene Compound Enolate Enolate Intermediate Active Methylene->Enolate Deprotonation Salicylaldehyde Substituted Salicylaldehyde Base Base Base->Active Methylene Knoevenagel_Adduct Knoevenagel Adduct Enolate->Knoevenagel_Adduct Nucleophilic Attack Salicylaldehyde->Knoevenagel_Adduct Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Coumarin Substituted Coumarin Cyclized_Intermediate->Coumarin Elimination of H2O

Figure 1: Mechanism of Knoevenagel Condensation for Coumarin Synthesis.

Experimental_Workflow Start Start Reagent_Mixing Mix Salicylaldehyde, Active Methylene Compound, and Catalyst Start->Reagent_Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Reagent_Mixing->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Cool Reaction Mixture and Perform Work-up Monitoring->Workup Upon Completion Isolation Isolate Crude Product (e.g., Filtration) Workup->Isolation Purification Purify Product (e.g., Recrystallization) Isolation->Purification Characterization Characterize Final Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for Coumarin Synthesis.

Influence of Reaction Parameters

The efficiency and outcome of the Knoevenagel condensation for coumarin synthesis are significantly influenced by the choice of catalyst, solvent, and energy source.

Logical_Relationships cluster_catalysts Catalysts cluster_conditions Reaction Conditions cluster_substrates Substrates Coumarin_Synthesis Coumarin Synthesis (Knoevenagel Condensation) Piperidine (B6355638) Piperidine Coumarin_Synthesis->Piperidine Ionic_Liquids Ionic Liquids Coumarin_Synthesis->Ionic_Liquids Solid_Supports Solid Supports (Silica, Alumina) Coumarin_Synthesis->Solid_Supports Enzymes Enzymes (e.g., Lipase) Coumarin_Synthesis->Enzymes Solvent_Free Solvent-Free Coumarin_Synthesis->Solvent_Free Microwave Microwave Irradiation Coumarin_Synthesis->Microwave Ultrasound Ultrasound Coumarin_Synthesis->Ultrasound Salicylaldehydes Substituted Salicylaldehydes Coumarin_Synthesis->Salicylaldehydes Active_Methylenes Active Methylene Compounds Coumarin_Synthesis->Active_Methylenes High Yields High Yields Piperidine->High Yields Recyclability Recyclability Ionic_Liquids->Recyclability Easy Separation Easy Separation Solid_Supports->Easy Separation Green Chemistry Green Chemistry Enzymes->Green Chemistry Reduced Waste Reduced Waste Solvent_Free->Reduced Waste Rapid Synthesis Rapid Synthesis Microwave->Rapid Synthesis Enhanced Reaction Rates Enhanced Reaction Rates Ultrasound->Enhanced Reaction Rates Structural Diversity Structural Diversity Salicylaldehydes->Structural Diversity Functional Group\nIntroduction Functional Group Introduction Active_Methylenes->Functional Group\nIntroduction

Figure 3: Factors Influencing Knoevenagel Condensation for Coumarin Synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for coumarin synthesis, highlighting the impact of different catalysts and reaction conditions.

Table 1: Microwave-Assisted, Solvent-Free Synthesis of Coumarins using Piperidine Catalyst [6]

EntrySalicylaldehydeActive Methylene CompoundTime (s)Temp (°C)Yield (%)
1SalicylaldehydeEthyl acetoacetate1012989
25-BromosalicylaldehydeEthyl acetoacetate19094
33-MethoxysalicylaldehydeEthyl acetoacetate420176
42-Hydroxy-1-naphthaldehydeEthyl acetoacetate522085
5SalicylaldehydeDiethyl malonate1013172
6SalicylaldehydeMalononitrile-r.t.90
75-BromosalicylaldehydeMalononitrile-r.t.90

Table 2: Synthesis of Coumarins using Ionic Liquid [MMIm][MSO4] and L-proline [7]

Entryo-HydroxybenzaldehydeActive Methylene CompoundTime (h)Temp (°C)Yield (%)
1SalicylaldehydeDimethyl malonate0.59098
25-BromosalicylaldehydeDimethyl malonate0.59099
33-MethoxysalicylaldehydeDimethyl malonate19098
42-Hydroxy-1-naphthaldehydeDimethyl malonate1.59099
5SalicylaldehydeEthyl acetoacetate19099
65-NitrosalicylaldehydeEthyl acetoacetate19099

Table 3: Ultrasound-Assisted Synthesis of Coumarins using Lithium Sulfate (B86663) [4]

Entryo-HydroxybenzaldehydeActive Methylene CompoundYield (%)
1o-VanillinDimethyl malonate97
2o-VanillinDiethyl malonate96

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted coumarins via Knoevenagel condensation under different conditions.

General Procedure for Microwave-Assisted, Solvent-Free Synthesis[6]
  • A mixture of the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.0 mmol) is placed in an open vessel adapted for a microwave reactor.

  • The mixture is irradiated and heated in the microwave reactor at a specified power and for a designated time (see Table 1).

  • Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from an appropriate solvent to yield the desired coumarin.

General Procedure for Synthesis in an Ionic Liquid with L-proline[7]
  • A mixture of the o-hydroxybenzaldehyde (1 mmol), the active methylene compound (1.2 mmol), and L-proline (1 mmol) in undried 1,3-dimethylimidazolium (B1194174) methyl sulfate ([MMIm][MSO4]) (2 mL) is stirred in a round-bottomed flask.

  • The reaction mixture is heated to 90 °C for the specified time (see Table 2).

  • After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 5 mL).

  • The combined organic layers are concentrated under reduced pressure to afford the crude product, which can be further purified if necessary.

  • The ionic liquid can be recovered and reused for subsequent reactions.

General Procedure for Ultrasound-Assisted Synthesis[4]
  • A mixture of the o-hydroxybenzaldehyde (e.g., o-vanillin), the active methylene compound (e.g., dimethyl or diethyl malonate), and a catalytic amount of lithium sulfate is subjected to ultrasound irradiation.

  • The reaction is carried out under solvent-free conditions.

  • The progress of the reaction is monitored by appropriate analytical techniques.

  • Upon completion, the product is isolated and purified.

Conclusion

The Knoevenagel condensation is a powerful and adaptable tool for the synthesis of substituted coumarins. The use of modern techniques such as microwave irradiation and ultrasound, coupled with the development of novel catalytic systems including ionic liquids and solid-supported catalysts, has significantly enhanced the efficiency, sustainability, and scope of this important transformation.[8][9][10] For researchers in drug development and materials science, a thorough understanding of these methodologies is crucial for the rational design and synthesis of novel coumarin derivatives with tailored properties.

References

An In-depth Technical Guide to 5-Methyl-8-hydroxycoumarin: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-8-hydroxycoumarin is a member of the coumarin (B35378) family, a class of benzopyrone compounds of significant interest in medicinal chemistry and materials science. Coumarin derivatives are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The strategic placement of methyl and hydroxyl groups on the coumarin scaffold can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈O₃-
Molecular Weight 176.17 g/mol -
Appearance Likely a crystalline solid[4]
Melting Point Estimated 150-250 °C[5][6][7][8]
Boiling Point > 200 °C (for related compounds)[5]
CAS Number 36651-81-7-
Table 2: Solubility Profile of this compound
SolventSolubilityNotesSource
Water Sparingly solubleSolubility of related hydroxycoumarins is low.[6][9]
Ethanol SolubleCommon solvent for coumarin derivatives.[6]
Methanol Soluble--
DMSO SolubleGood solvent for many organic compounds.-
Acetone Soluble--
Chloroform Slightly solubleSolubility may vary.[6]
Ether Slightly solubleSolubility may vary.[6]

Spectral Characteristics

The spectral properties of this compound are key to its identification and structural elucidation. Below is a summary of expected spectral data based on the analysis of closely related coumarin derivatives.

Table 3: Spectroscopic Data for this compound
TechniqueExpected Peaks/SignalsInterpretationSource
UV-Vis (in Ethanol) λmax ≈ 320-340 nmπ-π* transitions within the conjugated coumarin system.[10][11][12]
FTIR (KBr Pellet) ~3300-3100 cm⁻¹ (broad), ~1720-1680 cm⁻¹ (strong), ~1620-1500 cm⁻¹, ~1200-1000 cm⁻¹O-H stretch (hydroxyl), C=O stretch (lactone), C=C stretch (aromatic), C-O stretch.[13][14][15][16][17][18]
¹H NMR (DMSO-d₆) δ ~10-11 (s, 1H), δ ~7-8 (m, 2H), δ ~6-7 (m, 1H), δ ~6.2 (s, 1H), δ ~2.3 (s, 3H)-OH, Ar-H, Ar-H, C4-H, -CH₃.[13][14][19][20][21][22][23]
¹³C NMR (DMSO-d₆) δ ~160 (C=O), δ ~150-155 (C-O), δ ~110-145 (Ar-C), δ ~110 (C4), δ ~18-20 (-CH₃)Lactone carbonyl, Phenolic carbon, Aromatic carbons, Olefinic carbon, Methyl carbon.[13][19][20][24][25]

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[26][27][28][29][30][31] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, 2-methylhydroquinone would be the phenolic starting material, and ethyl acetoacetate (B1235776) serves as the β-ketoester.

Materials:

  • 2-Methylhydroquinone

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15)

  • Ethanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

Procedure:

  • In a round-bottom flask, dissolve 2-methylhydroquinone in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The sulfuric acid acts as both a catalyst and a dehydrating agent.

  • After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (FTIR, NMR).

G cluster_reactants Reactants cluster_reaction Pechmann Condensation cluster_workup Work-up & Purification 2-Methylhydroquinone 2-Methylhydroquinone Reaction Mixture Reaction Mixture 2-Methylhydroquinone->Reaction Mixture Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reaction Mixture Precipitation (Ice Water) Precipitation (Ice Water) Reaction Mixture->Precipitation (Ice Water) Pour into Filtration Filtration Precipitation (Ice Water)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Product This compound Recrystallization (Ethanol)->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally similar coumarins provide valuable insights. For instance, 5,8-dihydroxycoumarin has demonstrated significant antioxidant and radical scavenging properties.[1][2][3] It is plausible that this compound also possesses antioxidant capabilities due to the presence of the phenolic hydroxyl group.

Furthermore, studies on 8-methoxycoumarin (B1348513) have shown its ability to influence cellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests that this compound could potentially interact with and modulate key signaling cascades within cells, a characteristic that is highly relevant for drug development.

G This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulates Cellular Stress Cellular Stress Cellular Stress->MAPK Pathway Activates Transcription Factors Transcription Factors MAPK Pathway->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates

References

Illuminating the Potential of Hydroxycoumarins: A Theoretical and Computational Guideline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycoumarins, a prominent class of phenolic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4][5][6] The functionalization of the coumarin (B35378) scaffold, particularly with hydroxyl groups, plays a pivotal role in their biological efficacy.[2] This technical guide delves into the theoretical and computational methodologies employed to investigate hydroxycoumarins, offering a comprehensive overview of the strategies used to elucidate their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. The content presented herein is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the computational tools and theoretical frameworks that are accelerating the discovery and design of novel hydroxycoumarin-based drugs.

Introduction to Hydroxycoumarins

Coumarins are a class of benzopyrone compounds ubiquitously found in plants, acting as antioxidants, enzyme inhibitors, and precursors to toxic substances.[3] Their synthetic derivatives have shown a wide array of biological activities, including anticoagulant and antibacterial properties.[3] The introduction of hydroxyl groups onto the coumarin backbone significantly influences their electronic and biological properties, enhancing their capacity as metal chelators and free radical scavengers.[1] Theoretical and computational studies have become indispensable in understanding these properties at a molecular level, providing insights that guide the rational design of new derivatives with improved therapeutic profiles.

Theoretical Approaches in Hydroxycoumarin Research

Computational chemistry offers a powerful lens through which to examine the chemical and physical properties of hydroxycoumarins, predicting their behavior and guiding experimental efforts.[7] Key theoretical methods employed in the study of these compounds include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing valuable information about their reactivity and spectroscopic properties.[1][7][8] In the context of hydroxycoumarins, DFT calculations are frequently used to:

  • Predict Antioxidant Activity: By calculating parameters such as Bond Dissociation Enthalpy (BDE) of the O-H bond, ionization potential (IP), and stabilization energy, researchers can infer the radical scavenging activity of different hydroxycoumarin derivatives.[1][8] Studies have shown that the antioxidant activity is correlated with the BDE, with lower BDE values indicating higher activity.[1][8] The position of hydroxyl groups and the presence of other substituents on the coumarin ring significantly impact these parameters.[1][8]

  • Elucidate Molecular Geometry and Stability: DFT is used to optimize the geometry of hydroxycoumarin derivatives and determine their most stable conformations.[2][5][9] This is crucial for understanding how these molecules interact with biological targets.

  • Analyze Spectroscopic Properties: Theoretical calculations of IR, UV-Visible, and NMR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds.[3][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity.[10] These models are instrumental in predicting the activity of novel compounds and identifying the key structural features responsible for their therapeutic effects. For hydroxycoumarins, 3D-QSAR models have been developed to understand their inhibitory activity against targets like protein kinase CK2.[11] These models use contour maps to visualize the steric, electronic, hydrophobic, and hydrogen bond acceptor fields, providing a roadmap for designing more potent inhibitors.[11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[12][13][14] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Docking studies of hydroxycoumarin derivatives have been performed against a variety of targets, including:

  • Protein Kinases: To understand their potential as anticancer agents.[11][15][16]

  • Enzymes involved in neurodegenerative diseases: Such as acetylcholinesterase and butyrylcholinesterase.[13]

  • Viral Proteins: Including the main protease of SARS-CoV-2.[3]

  • Cyclooxygenase (COX) enzymes: To investigate their anti-inflammatory properties.[14]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-receptor complexes over time.[12][16] For hydroxycoumarins, MD simulations have been used to assess the stability of their complexes with proteins like human serum albumin (HSA), which is crucial for understanding their pharmacokinetic properties.[12]

Data Presentation: Quantitative Insights from Computational Studies

The following tables summarize key quantitative data from various theoretical and computational studies on hydroxycoumarins, providing a comparative overview of their predicted properties and activities.

Table 1: DFT-Calculated Parameters for Antioxidant Activity of 3-Aryl-4-Hydroxycoumarin Derivatives [1][8]

CompoundO-H Bond Dissociation Enthalpy (BDE) (kcal/mol)Ionization Potential (IP) (eV)
4-hydroxycoumarin (B602359)83.37.9
3-phenyl-4-hydroxycoumarin79.87.6
3-(4'-methoxyphenyl)-4-hydroxycoumarin78.57.4
3-(4'-methylphenyl)-4-hydroxycoumarin79.17.5
3-(3',4'-dihydroxyphenyl)-4-hydroxycoumarin77.27.2
6-chloro-3-(3',4'-dihydroxyphenyl)-4-hydroxycoumarin46.47.3

Table 2: Molecular Docking and Dynamics Data for Hydroxycoumarin Derivatives

DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
7-Hydroxycoumarin-1Human Serum Albumin (HSA)-6.15TYR 411, ARG 410, LYS 414[12]
7-Hydroxycoumarin-2Human Serum Albumin (HSA)-6.26LEU 481, VAL 482, SER 480[12]
7-Hydroxycoumarin-3Human Serum Albumin (HSA)-5.52LEU 481, VAL 482[12]
3,3'-(2-Methoxybenzylidene)bis(4-hydroxycoumarin)COVID-19 Main Protease (6LU7)-8.3GLN 189, THR 190, GLU 166[3]
4-hydroxycoumarin enamine (4g)Cyclin-Dependent Kinase 8 (CDK-8)-6.8ASP 173, LYS 52[15]
4-hydroxycoumarin enamine (4h)Cyclin-Dependent Kinase 8 (CDK-8)-6.8ASP 173, LYS 52[15]

Experimental and Computational Protocols

This section details the methodologies commonly employed in the theoretical and computational investigation of hydroxycoumarins.

DFT Calculation Protocol for Antioxidant Activity
  • Software: Gaussian 09 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.[1][8]

  • Geometry Optimization: The structures of the parent molecules, their corresponding radicals (formed by H-atom abstraction), and radical cations are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

  • Calculation of Properties:

    • Bond Dissociation Enthalpy (BDE): Calculated as the enthalpy difference between the products (radical + H atom) and the parent molecule.

    • Ionization Potential (IP): Calculated as the energy difference between the radical cation and the neutral molecule.

    • Solvation Effects: The Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., water or ethanol).[1]

Molecular Docking Protocol
  • Software: AutoDock, MOE (Molecular Operating Environment), or similar docking software.[12][14]

  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogens are added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms.

  • Ligand Preparation:

    • The 3D structure of the hydroxycoumarin derivative is built using software like Discovery Studio or ChemDraw and optimized using a suitable force field or quantum mechanical method.[12]

    • Torsional degrees of freedom in the ligand are defined.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation: A genetic algorithm or other search algorithm is used to explore the conformational space of the ligand within the grid box and to identify the best binding poses based on a scoring function.

  • Analysis of Results: The docked conformations are ranked based on their binding energy or docking score. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked poses.

QSAR Model Development Workflow
  • Data Set Preparation: A dataset of hydroxycoumarin derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.

  • Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that relates the molecular descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation (using the test set).

  • Interpretation: The descriptors in the final QSAR model are interpreted to understand the structural features that are important for the biological activity.

Visualizing Molecular Interactions and Workflows

Graphical representations are invaluable for understanding complex biological processes and computational workflows. The following diagrams, generated using Graphviz, illustrate key concepts in the study of hydroxycoumarins.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor_Prep Ligand Ligand Structure (SDF/MOL2) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Definition (Active Site) Receptor_Prep->Grid Docking Docking Algorithm (e.g., Genetic Algorithm) Ligand_Prep->Docking Grid->Docking Scoring Scoring and Ranking Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

QSAR_Workflow Data Dataset of Molecules with Biological Activity Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training and Test Sets) Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Training Set Validation Validate Model (Internal and External) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction Test Set

Caption: A typical workflow for developing a QSAR model.

Antioxidant_Mechanism HC_OH Hydroxycoumarin (HC-OH) HC_O Coumarin Radical (HC-O•) HC_OH->HC_O Hydrogen Atom Transfer RH Neutralized Radical (RH) Radical Free Radical (R•) Radical->RH

Caption: The hydrogen atom transfer mechanism for antioxidant activity.

Conclusion and Future Directions

Theoretical and computational studies have significantly advanced our understanding of hydroxycoumarins, providing a rational basis for the design of novel therapeutic agents. DFT calculations have been instrumental in elucidating their antioxidant properties, while QSAR, molecular docking, and MD simulations have provided valuable insights into their interactions with various biological targets. The continued development of computational methods, coupled with experimental validation, will undoubtedly accelerate the discovery of new hydroxycoumarin derivatives with enhanced efficacy and selectivity. Future research should focus on integrating multi-scale modeling approaches, from quantum mechanics to systems biology, to gain a more holistic understanding of the therapeutic potential of this versatile class of compounds.

References

Methodological & Application

Application Notes: 5-Methyl-8-hydroxycoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin (B35378) and its derivatives are a prominent class of fluorescent compounds widely utilized in biochemistry, environmental science, and medical research.[1][2] Their desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make them excellent scaffolds for the development of fluorescent probes.[2][3] The 8-hydroxycoumarin (B196171) moiety, in particular, is an excellent building block for chemosensors due to its ability to form stable complexes with various metal ions.[4] This document provides detailed application notes and protocols for the use of 5-Methyl-8-hydroxycoumarin and its analogues as fluorescent probes, with a focus on their application in metal ion detection and bioimaging. The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the coumarin scaffold restricts non-radiative decay pathways, leading to a significant "turn-on" fluorescent response.[5]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In its unbound state, the 8-hydroxycoumarin probe typically exhibits low fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative pathways for the excited state to decay.[5] Upon chelation with a target metal ion, the molecule's structure becomes more rigid. This rigidity inhibits the non-radiative decay processes, causing a significant increase in fluorescence quantum yield and a "turn-on" signal.[5]

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe Probe (this compound) LowF Low Fluorescence (Non-radiative decay) Probe->LowF Excitation Complex Probe-Metal Complex (Rigid Structure) Probe->Complex Chelation HighF High Fluorescence (Turn-On Response) Complex->HighF Excitation Analyte Target Metal Ion Analyte->Complex

Signaling mechanism of a typical 8-hydroxycoumarin sensor.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, we present data for a structurally similar and well-characterized analogue, 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) , which also utilizes an 8-position coordinating group for metal ion sensing.[5] These tables summarize its performance as a selective "turn-on" fluorescent sensor for Aluminum (Al³⁺).[5]

Table 1: Performance Characteristics of AHMC for Al³⁺ Detection [5]

Parameter Value
Analyte Al³⁺
Emission Maximum (λem) 495 nm
Fluorescence Enhancement ~100-fold
Limit of Detection (LOD) 2.1 x 10⁻⁷ M
Binding Constant (Kₐ) 1.86 x 10¹⁴ M⁻³

| Stoichiometry (AHMC:Al³⁺) | 3:1 |

Table 2: Selectivity of AHMC for Al³⁺ over other Metal Ions [5]

Metal Ion (50 µM) Relative Fluorescence Intensity at 495 nm (%)
Al³⁺ 100
K⁺, Na⁺, Ag⁺, Ca²⁺, Mg²⁺, Ba²⁺ < 5
Pb²⁺, Sr²⁺, Fe²⁺, Ni²⁺, Zn²⁺ < 5

| Mn²⁺, Hg²⁺, Co²⁺, Cd²⁺ | < 5 |

Experimental Protocols

Protocol 1: Synthesis of 8-Substituted-Hydroxycoumarins

This protocol describes a general method for synthesizing a coumarin derivative, which can be adapted for this compound. The synthesis of 8-formyl-7-hydroxy-4-methylcoumarin, for example, involves a Pechmann condensation to form the coumarin ring, followed by a Duff reaction to introduce the formyl group at the 8-position.[6][7]

  • Synthesis of 7-hydroxy-4-methylcoumarin:

    • Mix resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).[8]

    • Add an acid catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15) to the mixture.[8][9]

    • Heat the reaction mixture at 110-150 °C until the reaction is complete (monitored by TLC).[5][8]

    • Pour the hot mixture into ice water to precipitate the crude product.[5]

    • Filter, wash with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[5]

  • Formylation/Acetylation at the 8-position:

    • For formylation (Duff reaction): Dissolve the 7-hydroxy-4-methylcoumarin in a suitable solvent and react with hexamethylenetetramine.[6]

    • For acetylation: Mix the coumarin with anhydrous aluminum chloride and sodium chloride, heat to 150-165 °C, and add acetyl chloride.[5]

    • Work up the reaction mixture, typically by pouring it into water and filtering the precipitate.[5]

    • Purify the product by column chromatography or recrystallization to yield the final 8-substituted coumarin derivative.[5]

Protocol 2: Fluorescence Titration for Metal Ion Detection

This protocol provides a step-by-step guide for evaluating the response of a coumarin-based probe to a target metal ion.

Titration_Workflow A 1. Prepare Stock Solutions - Probe in Methanol (e.g., 1 mM) - Metal Ion in Water (e.g., 1 mM) B 2. Prepare Working Solution - Dilute Probe stock to final concentration (e.g., 10 µM in Methanol/Water) A->B C 3. Record Blank Spectrum - Place 3.0 mL of working solution in cuvette - Record emission spectrum (e.g., Ex: 375 nm) B->C D 4. Add Metal Ion Aliquots - Add successive small volumes of metal ion stock solution C->D E 5. Equilibrate and Measure - Mix and wait for 1 minute after each addition - Record fluorescence spectrum D->E F 6. Analyze Data - Plot fluorescence intensity vs. concentration - Calculate LOD and binding constant E->F

Workflow for fluorescence titration of metal ions.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the coumarin probe (e.g., 1.0 mM in methanol) and a stock solution of the target metal ion (e.g., 1.0 mM AlCl₃ in deionized water).[5]

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system like a methanol-water mixture (95:5 v/v).[5]

  • Fluorescence Measurements:

    • Place 3.0 mL of the probe's working solution into a quartz cuvette.

    • Set the excitation wavelength (e.g., 375 nm) and record the emission spectrum (e.g., 400-600 nm) to get a blank reading.[5]

    • Successively add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute before recording the new emission spectrum.[10]

  • Selectivity Test: Repeat step 3 using stock solutions of various other metal ions to assess the probe's selectivity.[5]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.[10]

Protocol 3: Live-Cell Imaging

Coumarin-based probes can be used to visualize metal ions within living cells, leveraging their biocompatibility and ability to cross cell membranes.[11][12]

Bioimaging_Workflow A 1. Cell Culture - Culture cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes to desired confluency B 2. Probe Loading - Incubate cells with probe working solution (e.g., 1-10 µM in media) for 15-30 min at 37°C A->B C 3. Wash Cells - Remove probe solution and wash cells once with Phosphate-Buffered Saline (PBS) B->C D 4. Image Control Cells - Acquire baseline fluorescence images using a fluorescence microscope (e.g., DAPI filter set) C->D E 5. Treat with Metal Ion - Add target metal ion solution to the cells and incubate for ~30 minutes D->E F 6. Image Treated Cells - Wash cells again with PBS - Acquire fluorescence images and compare with control E->F

General workflow for live-cell imaging of metal ions.

Procedure:

  • Cell Culture: Culture cells (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes until they reach the desired confluency.[11]

  • Probe Preparation: Prepare a working solution of the coumarin probe by diluting a DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[13]

  • Cell Staining:

    • Remove the existing culture medium and wash the cells once with pre-warmed PBS.[13]

    • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.[13]

    • Remove the probe solution and wash the cells again with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Acquire initial fluorescence images of the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter for blue-emitting coumarins).[13]

    • To visualize the response to a metal ion, treat the cells with a solution of the target ion and incubate for an additional period (e.g., 30 minutes) before imaging again.[11]

    • Compare the fluorescence intensity before and after the addition of the metal ion to observe the intracellular detection.[11]

References

Applications of 5-Methyl-8-hydroxycoumarin in Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of fluorescent molecules widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] The coumarin scaffold can be chemically modified to create probes for a variety of biological targets and processes. This document focuses on the potential applications of 5-Methyl-8-hydroxycoumarin in biological imaging, providing an overview of its likely uses, protocols adapted from similar coumarin-based probes, and a summary of relevant quantitative data.

Note: Specific experimental data and protocols for this compound are limited in the currently available scientific literature. The information presented here is based on the known properties of structurally similar hydroxycoumarin derivatives and serves as a guide for initiating research with this compound. Experimental conditions, including concentrations, incubation times, and imaging parameters, will require optimization.

Core Applications in Biological Imaging

Based on the functionalities of its structural analogs, this compound is anticipated to be a valuable tool for the following applications:

  • Detection of Metal Ions: The 8-hydroxy group in conjunction with a neighboring carbonyl or other coordinating group on the coumarin ring can act as a chelating site for metal ions. This binding event can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of specific metal ions within cellular compartments.[2] The selectivity towards different metal ions is influenced by the specific substitution pattern on the coumarin core.

  • Sensing of Reactive Oxygen Species (ROS): Hydroxycoumarins can act as fluorescent probes for reactive oxygen species. The hydroxyl group can react with highly reactive species like hydroxyl radicals (•OH), leading to a change in the fluorescence properties of the molecule.[3] This allows for the visualization of oxidative stress within cells.[1]

  • pH Sensing: The fluorescence of many hydroxycoumarin derivatives is sensitive to changes in pH, making them potential candidates for monitoring pH fluctuations in cellular microenvironments.[4]

Quantitative Data

Compound NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target AnalyteReference
This compound Not AvailableNot AvailableNot AvailableNot Available
7-Hydroxy-4-methylcoumarin~360~450Varies with solvent/pHROS (•OH)[5]
8-Acetyl-7-hydroxy-4-methylcoumarinNot specified495Low (unbound)Al³⁺[2]
7-Amino-4-methylcoumarin~350~450HighGeneral cell stain[1]

Experimental Protocols

The following protocols are adapted from established methods for related coumarin derivatives and should be optimized for this compound.

Protocol 1: Synthesis of 5-Methyl-7-hydroxycoumarin (A structural isomer of the target compound)

This protocol describes the synthesis of a closely related isomer and may serve as a starting point for the synthesis of this compound, for which a specific protocol was not found.

Materials:

  • 5-Methylresorcinol

  • Malic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

  • Acetone (B3395972)

Procedure:

  • Gently heat a mixture of 5-methylresorcinol (25.0 g), malic acid (26.0 g), and concentrated H₂SO₄ (55 ml).

  • Continue heating until the gaseous evolution nearly ceases.

  • Pour the reaction mixture into a beaker containing 700 ml of ice-water with vigorous stirring.

  • Continue stirring until the initially formed gummy mass is completely dispersed.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product twice from acetone to yield pure 5-methyl-7-hydroxycoumarin.[6]

Protocol 2: General Procedure for Live-Cell Imaging with a Coumarin-Based Probe

This protocol provides a general workflow for staining live cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-20 µM. The optimal concentration must be determined empirically.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[3]

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (these will need to be determined experimentally).

Protocol 3: In Vitro Detection of Metal Ions

This protocol provides a general method for evaluating the response of a fluorescent probe to different metal ions.

Materials:

  • This compound stock solution (in DMSO or an appropriate solvent)

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound in the chosen buffer. A typical starting concentration is 10 µM.

  • To a cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.

  • Record the fluorescence emission spectrum.

  • Repeat step 3 for a range of metal ion concentrations to perform a titration.

  • To test for selectivity, repeat steps 2 and 3 with a variety of different metal ions at a fixed concentration.

  • For competition experiments, add the metal of interest to the probe solution, followed by the addition of other potentially interfering metal ions, and record the fluorescence spectrum.

Visualizations

The following diagrams illustrate the general principles of fluorescence modulation used in coumarin-based probes for detecting metal ions and reactive oxygen species.

CHEF_mechanism cluster_ligand Unbound Probe cluster_complex Probe-Ion Complex Low_Fluorescence Low Fluorescence PET Photoinduced Electron Transfer (PET) Fluorophore Coumarin Fluorophore PET->Fluorophore Quenching Fluorophore->Low_Fluorescence Excitation Receptor Ion Receptor Receptor->PET High_Fluorescence High Fluorescence Rigid_Complex Rigid Complex Rigid_Complex->High_Fluorescence Excitation Metal_Ion Metal Ion Metal_IonReceptor Metal_IonReceptor Metal_IonReceptor->Rigid_Complex Binding

Chelation-Enhanced Fluorescence (CHEF) Mechanism for Metal Ion Detection.

ROS_Detection cluster_probe Non-Fluorescent Probe cluster_product Fluorescent Product Probe This compound (Low Fluorescence) Product Oxidized Product (High Fluorescence) Light_Out Fluorescence Product->Light_Out ROS Reactive Oxygen Species (e.g., •OH) Light_In Excitation Light Light_In->Product ProbeROS ProbeROS ProbeROS->Product Oxidation

General Mechanism for "Turn-On" ROS Detection by a Hydroxycoumarin.

References

Application Note: HPLC Analysis of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-8-hydroxycoumarin is a heterocyclic organic compound belonging to the coumarin (B35378) family. Coumarins are widely distributed in nature and exhibit a range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Accurate and reliable quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of synthetic batches, and investigation of its biological properties. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides the elution. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape and resolution.[4][5] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector. A Thermo Scientific Ultimate 3000 UHPLC system or similar is suitable.

  • Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[4]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid or acetic acid (analytical grade).

  • Standard: this compound (purity >98%).

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC Method Parameters

The following HPLC conditions are recommended as a starting point and may require optimization for specific instrumentation and columns.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or determined by UV scan of the standard)
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation
  • For Bulk Drug/Pure Compound: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Serum): A protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • For Plant Extracts: Macerate a known weight of the dried plant material with a suitable solvent (e.g., 70% ethanol) for 24 hours. The extraction may be repeated multiple times. Combine the filtrates, evaporate the solvent, and redissolve the residue in methanol. Filter the final solution through a 0.22 µm PTFE membrane filter before injection.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999 for good linearity.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of the analyte in the sample using the equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of coumarin derivatives. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity (r²) > 0.999Based on methods for similar coumarin compounds.
Limit of Detection (LOD) 10 - 50 ng/mLDependent on instrumentation and specific method parameters.
Limit of Quantification (LOQ) 50 - 150 ng/mLDependent on instrumentation and specific method parameters.
Retention Time ~ 8 - 12 minHighly dependent on the exact HPLC conditions, including the specific C18 column and mobile phase composition.
Recovery 95% - 105%Expected recovery from spiked matrices after sample preparation.
Precision (%RSD) < 2%For both intra-day and inter-day precision.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (C18) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Aqueous/Organic) Mobile_Phase->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical relationship of components in the HPLC analysis.

References

Application Notes: Fluorescence Spectroscopy of Substituted Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxycoumarins are a class of heterocyclic compounds widely recognized for their significant fluorescent properties and diverse biological activities.[1] The core coumarin (B35378) scaffold, particularly when substituted with a hydroxyl group, serves as an excellent fluorophore. The position and nature of additional substituents on the coumarin ring profoundly influence the photophysical characteristics, including absorption and emission maxima, Stokes shift, and fluorescence quantum yield (Φf).[2] Electron-donating groups (EDGs) generally induce a bathochromic (red) shift and enhance quantum yield, while electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift or quench fluorescence.[2] These tunable properties make substituted hydroxycoumarins versatile tools in biochemical assays, cell imaging, and as probes for sensing various analytes.

Key Applications

Affinity-Based Fluorescent Probes for Protein Binding Studies

Substituted 7-hydroxycoumarins have been successfully developed as affinity-based fluorescent probes for studying protein-ligand interactions. A notable application is in the development of assays for Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer.[3][4]

  • Mechanism of Action: Certain 7-hydroxycoumarin derivatives bind with high affinity to the tautomerase active site of MIF. This binding event leads to a significant quenching of the coumarin's intrinsic fluorescence. The quenching is static, resulting from the formation of a stable, non-fluorescent complex, rather than dynamic collisional quenching.[3][4] This change in fluorescence intensity upon binding allows for the direct quantification of the binding affinity (dissociation constant, Kd).[3]

  • Competitive Assay Development: The reversible nature of this binding enables the development of competitive binding assays. A known inhibitor can be introduced to displace the fluorescent coumarin probe from the MIF active site, leading to a recovery of fluorescence.[4] This allows for the screening and characterization of new, non-fluorescent inhibitors.

cluster_0 Fluorescence 'ON' State cluster_1 Fluorescence 'OFF' State (Binding) cluster_2 Competitive Displacement Probe 7-Hydroxycoumarin Probe Light_On Fluorescence (High Intensity) Probe->Light_On Emits Light Complex Probe-MIF Complex (Non-fluorescent) Probe->Complex Binds to Active Site Light_Off Fluorescence (Quenched) Complex->Light_Off No Emission MIF MIF Protein MIF->Complex Inhibitor Unlabeled Inhibitor Inhibitor->Complex Displaces Probe prep 1. Prepare Solutions (Sample & Standard) abs 2. Measure Absorbance (A) at Excitation Wavelength prep->abs em 3. Measure Integrated Fluorescence Intensity (I) abs->em plot 4. Plot I vs. A for Sample & Standard em->plot calc 5. Calculate Gradients (Grad) and Quantum Yield (Φ) plot->calc

References

Application Notes and Protocols: 5-Methyl-8-hydroxycoumarin in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds, widely distributed in nature and renowned for their diverse pharmacological properties.[1][2] Their versatile scaffold serves as a privileged structure in medicinal chemistry, enabling the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[1][3][4]

The 5-methyl-8-hydroxycoumarin core, in particular, represents a valuable starting point for synthetic chemists. The hydroxyl and methyl groups, along with the reactive positions on the coumarin (B35378) ring system, offer multiple sites for chemical modification to generate novel molecular entities with enhanced therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using hydroxycoumarin scaffolds as key intermediates. While direct literature on this compound is limited, this guide leverages established methodologies from closely related and structurally similar analogs—such as 5-hydroxy, 8-hydroxy, and 5,8-dihydroxycoumarins—to illustrate the vast potential of this molecular framework.

Part 1: Synthesis of the Hydroxy-4-Methylcoumarin Core

The most common and versatile method for synthesizing the coumarin core is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[5][6][7] This reaction can be adapted to synthesize various substituted coumarins by selecting the appropriate starting phenol.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Phenol Phenol (e.g., Resorcinol (B1680541), 2-Methylhydroquinone) Pechmann Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) Phenol->Pechmann Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Pechmann Coumarin Substituted Hydroxycoumarin (e.g., 7-Hydroxy-4-methylcoumarin) Pechmann->Coumarin Cyclization & Dehydration

Caption: General workflow for hydroxycoumarin synthesis via Pechmann condensation.

Protocol 1.1: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the Pechmann condensation for synthesizing 7-hydroxy-4-methylcoumarin, a common precursor. To synthesize the target this compound, resorcinol would be substituted with 2-methylhydroquinone.

Materials:

Procedure: [8]

  • Carefully add 10 mL of concentrated H₂SO₄ to a beaker and cool it to 5 °C in an ice bath.

  • Slowly add a mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) to the cold sulfuric acid while stirring. Maintain the temperature at 5 °C.

  • Continue stirring the reaction mixture at 5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 18 hours.

  • Pour the reaction mixture into a larger beaker containing ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Part 2: Application Notes & Protocols for Bioactive Derivatives

The hydroxycoumarin scaffold is a versatile platform for generating diverse bioactive molecules. The following sections detail applications in anticancer, antimicrobial, antioxidant, and enzyme inhibition fields, complete with quantitative data from representative analogs and detailed synthetic protocols.

Application 2.1: Anticancer Agents

Hydroxycoumarin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[9] Modifications at the C3, C5, and C8 positions have been shown to be particularly effective. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.[10]

Table 1: Anticancer Activity of Representative Hydroxycoumarin Derivatives

Compound Description Cancer Cell Line IC₅₀ (µM) Reference
5-Hydroxy-3-(4-fluorophenyl)-4-methylcoumarin conjugate with Geraniol HeLa (Cervical Cancer) >10 (Low cytotoxicity, used as sensitizer) [11]
8-Substituted coumarin derivative (Compound IX) HepG2 (Liver Carcinoma) <10 (Specific value not given) [10]
7,8-Dihydroxy-3-arylcoumarin (Compound 29) KB (Oral Cancer) 5.18 [9]

| 7-Acetoxy-4-methyl-3-(N-piperidinyl)ethylcoumarin | MCF-7 (Breast Cancer) | 0.85 |[12] |

G Drug Coumarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Prevents pore formation Bax->Mito Forms pore Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes G cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Pathway Stress Oxidants / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Response Cellular Protection (Antioxidant & Anti-inflammatory) Genes->Response Coumarin Coumarin Derivative Coumarin->Keap1_Nrf2 Induces dissociation

References

Illuminating the Therapeutic Promise of Coumarin Derivatives: A Guide to Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic potential of novel coumarin analogues. Detailed protocols for assessing their anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties are presented, alongside a summary of quantitative data and visual representations of key signaling pathways.

I. Anticancer Activity

Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1]

Data Presentation: In Vitro Cytotoxicity of Coumarin Derivatives

The anticancer efficacy of coumarin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for various coumarin derivatives against different cancer cell lines.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13 A549 (Non-small-cell lung cancer)1.05[2]
Staurosporine (Reference)A549 (Non-small-cell lung cancer)9.50[2]
Compound 15 MCF-7 (Breast cancer)1.24
Staurosporine (Reference)MCF-7 (Breast cancer)1.65
Geiparvarin Analog V HL60 (Promyelocytic leukemia)0.5 ± 0.02[3]
Coumarin-artemisinin hybrid 1a HepG2 (Liver cancer)3.05 ± 1.60[4]
Coumarin-artemisinin hybrid 1a A2780 (Ovarian cancer)5.82 ± 2.28[4]
Coumarin–thiazole derivative 51c HeLa (Cervical cancer)1.29[4]
4-fluoro benzamide (B126) derivative 14b HeLa (Cervical cancer)0.39–0.75[5]
4-fluoro benzamide derivative 14b HepG2 (Liver cancer)2.62–4.85[5]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add MTT solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing the effect of the compound on cell cycle progression.[6]

Protocol:

  • Cell Treatment: Treat cancer cells with the coumarin derivative at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cancer cells with the coumarin derivative at its IC50 concentration.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Signaling Pathway

Many coumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

PI3K_Akt_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.

II. Anticoagulant Activity

Certain coumarin derivatives, most notably warfarin, are widely used as anticoagulants.[7] They function by inhibiting the vitamin K-dependent synthesis of clotting factors.[8]

Data Presentation: In Vitro Anticoagulant Activity

The anticoagulant effect is typically measured by prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT) assays.[7][9]

Coumarin DerivativeAssayResultReference
Compound 4 PT21.30 seconds
Warfarin (Reference)PT14.60 seconds
Compound 3 In vivoPotent anticoagulant activity[7]
Derivative II PTSignificant increase[8]
Derivative VIII PTSignificant increase[8]
Experimental Protocols

The PT test evaluates the extrinsic and common pathways of coagulation.[8]

Protocol:

  • Plasma Preparation: Mix 0.9 mL of rabbit blood with 0.1 mL of 0.1M sodium citrate (B86180) solution and centrifuge to separate the plasma.[8]

  • Incubation: Transfer the plasma to a test tube and warm it in a water bath at 37°C.

  • Reagent Addition: In a separate tube, warm a thromboplastin-calcium chloride mixture. Add 0.1 mL of the warmed plasma to 0.2 mL of the thromboplastin-calcium chloride mixture.[8]

  • Clotting Time Measurement: Record the time taken for the plasma to clot.

The APTT assay assesses the intrinsic and common pathways of coagulation.[7]

Protocol:

  • Plasma and Reagent Incubation: Incubate citrated plasma with a contact activator (e.g., silica) and phospholipids.

  • Calcium Addition: Add calcium to initiate clotting.

  • Clotting Time Measurement: Measure the time until a clot forms.

Experimental Workflow

Anticoagulant_Workflow Start Start: Blood Sample (Citrated) Centrifuge Centrifugation Start->Centrifuge Plasma Platelet-Poor Plasma Centrifuge->Plasma Incubate Incubate with Coumarin Derivative Plasma->Incubate PT PT Assay (Add Thromboplastin-CaCl2) Incubate->PT APTT APTT Assay (Add Activator, Phospholipids, CaCl2) Incubate->APTT Measure Measure Clotting Time PT->Measure APTT->Measure

Caption: Workflow for in vitro anticoagulant activity screening.

III. Anti-inflammatory Activity

Coumarin derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[1][10][11]

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
Coumarin DerivativeAssayResultReference
Pyranocoumarin 5a COX-2 InhibitionSelective (SI = 152)[10]
Coumarin-sulfonamide 8d COX-2 InhibitionMost active[10]
Compound 4 Carrageenan-induced paw edema44.05% inhibition at 3h[11]
Compound 8 Carrageenan-induced paw edema38.10% inhibition at 3h[11]
Indomethacin (Reference)Carrageenan-induced paw edema~32% inhibition at 3h[11]
Compound 7 Protein Denaturation AssayHigher inhibition than Ibuprofen[12]
Experimental Protocols

This is a standard model for evaluating acute anti-inflammatory activity.[11][13]

Protocol:

  • Animal Dosing: Administer the coumarin derivative or reference drug (e.g., Indomethacin) orally to rats.

  • Carrageenan Injection: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema compared to the control group.[11]

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][10]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Incubate the enzyme with the coumarin derivative at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandins (B1171923) using an appropriate method (e.g., ELISA, spectrophotometry).

  • Data Analysis: Determine the IC50 value for inhibition of each COX isoenzyme.

Signaling Pathway

The anti-inflammatory effects of coumarins are often mediated by the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[14][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Coumarin Coumarin Derivatives Coumarin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

IV. Antimicrobial Activity

Coumarin derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[16][17][18][19] Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymes.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Coumarin DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3b Bacillus cereus1.5 mM[17]
Compound 3b Staphylococcus aureus1.5 mM[17]
Compound 3c Enterococcus faecium1.7 mM[17]
Compound 14 Staphylococcus faecalis1.95[20]
Penicillin G (Reference)Staphylococcus faecalis3.91[20]
Compound 11 Bacillus pumilis1.95[20]
Experimental Protocol

This is a widely used technique to determine the MIC of antimicrobial agents.[1]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the coumarin derivative in a 96-well microtiter plate containing broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow

Antimicrobial_Workflow Start Start: Prepare Serial Dilutions of Coumarin Derivative Inoculate Inoculate Wells Start->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application of 5-Methyl-8-hydroxycoumarin in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a prominent class of naturally occurring benzopyrone compounds with a wide array of pharmacological properties. Among them, hydroxylated and methylated derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the investigation of 5-Methyl-8-hydroxycoumarin , a member of this versatile family. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. While direct experimental data for this compound is limited in publicly available literature, this document compiles and adapts information from closely related coumarin (B35378) analogs to provide a comprehensive guide for its evaluation.

Application Notes

Anticancer Activity
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Coumarin derivatives have been investigated for their anti-inflammatory properties, with hydroxycoumarins showing notable activity[7]. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. Although specific data for this compound is scarce, related compounds have shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of inflammatory mediators[8]. The evaluation of this compound for its anti-inflammatory potential is a promising area of research.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarins have been identified as a promising scaffold for the development of new antibacterial and antifungal drugs. The antimicrobial efficacy of coumarins is often attributed to their ability to interfere with bacterial cell division and other essential cellular processes. Hydroxycoumarins have demonstrated significant antibacterial activity[9]. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. While specific MIC values for this compound are not widely reported, related hydroxycoumarin derivatives have shown MIC values in the range of 6.25 to 25 µg/mL against various bacterial and fungal strains[10].

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of phenolic compounds, including hydroxycoumarins, is well-documented. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage. The antioxidant capacity of 5,8-dihydroxycoumarin, a close analog, has been evaluated using DPPH and ABTS radical scavenging assays, demonstrating significant activity[11][12]. It is highly probable that this compound also possesses notable antioxidant properties.

Quantitative Data Summary

The following tables summarize quantitative data for closely related coumarin derivatives to provide a comparative reference for the potential activity of this compound.

Table 1: Anticancer Activity of Related Coumarin Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Geraniol derivative of 5-hydroxycoumarinHeLa0.13[1]
Coumarin-pyrimidine hybridT47D (Breast)102.05[13]
Coumarin-pyrimidine hybridMCF-7 (Breast)23.12[13]
O-substituted 7-hydroxy-4-methylcoumarinHL60 (Leukemia)8.09[4]
Coumarin-cinnamic acid hybridHepG2 (Liver)13.14[4]

Table 2: Anti-inflammatory Activity of Related Coumarin Derivatives

Compound/DerivativeAssayInhibition (%)Reference
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarinCarrageenan-induced paw edema (3h)44.05[7]
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarinCarrageenan-induced paw edema (3h)38.10[7]

Table 3: Antimicrobial Activity of Related Coumarin Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Dihydroxycoumarin derivativeProteus mirabilis31.125[14]
Hydroxycoumarin derivativeRalstonia solanacearum64[9]
Coumarin-benzimidazole hybridEnterococcus faecalis16[10]
Dihydroxycoumarin derivativeS. aureus6.25-25[10]

Table 4: Antioxidant Activity of Related Coumarin Derivatives

Compound/DerivativeAssayIC50Reference
5,8-DihydroxycoumarinDPPH0.0185%[11][12]
5,8-DihydroxycoumarinABTS0.028%[11][12]
7,8-Dihydroxy-4-methylcoumarinDPPH48.20 µM[15]
4-hydroxycoumarinDPPH799.83 µM[16]
7-hydroxy-4-methylcoumarinDPPH872.97 µM[16]

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol is a proposed adaptation based on the well-established Pechmann condensation for the synthesis of hydroxycoumarins.

Materials:

  • 2-Methylhydroquinone

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol (B145695)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 2-methylhydroquinone in a minimal amount of ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • In a 96-well microplate, add 100 µL of each concentration of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • As a blank, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 3: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO and dilute it with culture medium to obtain various concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, studies on related coumarin derivatives suggest potential mechanisms of action.

  • MAPK Signaling Pathway: Several coumarin derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis[17][18][19]. It is plausible that this compound could exert its effects through this pathway.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth, and its dysregulation is common in cancer. Certain coumarin derivatives have been identified as inhibitors of this pathway, leading to apoptosis in cancer cells[2][3][4][5][6].

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products. It is hypothesized that this compound may also exert its anti-inflammatory effects by modulating NF-κB signaling[18][20][21][22].

The following diagrams illustrate the general workflows and potential signaling pathways that could be investigated for this compound.

G cluster_synthesis Synthesis Workflow Start Start Resorcinol + Ethyl Acetoacetate Resorcinol + Ethyl Acetoacetate Start->Resorcinol + Ethyl Acetoacetate Pechmann Condensation Pechmann Condensation Resorcinol + Ethyl Acetoacetate->Pechmann Condensation H2SO4 Crude Product Crude Product Pechmann Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Proposed synthesis workflow for this compound.

G cluster_bioassay Bioactivity Screening Workflow Compound Compound Anticancer Assay (MTT) Anticancer Assay (MTT) Compound->Anticancer Assay (MTT) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Compound->Antioxidant Assay (DPPH) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Compound->Antimicrobial Assay (MIC) IC50 Value IC50 Value Anticancer Assay (MTT)->IC50 Value Antioxidant Assay (DPPH)->IC50 Value MIC Value MIC Value Antimicrobial Assay (MIC)->MIC Value

Caption: General workflow for in vitro bioactivity screening.

G This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway modulates PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway inhibits NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway inhibits Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_Akt_Pathway->Cell_Proliferation PI3K_Akt_Pathway->Apoptosis Inflammation Inflammation NF_kB_Pathway->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols for the synthesis of 5-Methyl-8-hydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most widely applied method for synthesizing coumarin (B35378) derivatives, including this compound, is the Pechmann condensation.[1][2] This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[1][2] For this compound, this would involve reacting a substituted phenol like 2-methylhydroquinone with an appropriate β-ketoester or malic acid in the presence of a strong acid catalyst.

Q2: Why is my reaction yield consistently low? A2: Low yields in Pechmann condensations can stem from several factors:

  • Suboptimal Temperature: The reaction is highly sensitive to temperature. Temperatures that are too high can lead to the degradation of reactants or products, while temperatures that are too low result in an incomplete reaction.[3][4]

  • Presence of Water: Moisture can interfere with the acidic catalyst and lead to unwanted side reactions or hydrolysis of the ester.[4]

  • Impure Starting Materials: The purity of the phenol and the β-ketoester is crucial for a successful reaction.

  • Incorrect Reactant Ratio: An improper molar ratio of the reactants can lead to an incomplete reaction.[4]

  • Catalyst Deactivation: The acid catalyst can lose its activity over time or due to impurities.[4]

Q3: My TLC plate shows multiple spots. What are the likely side products? A3: The formation of multiple products is a common issue. Likely side products include:

  • Chromones: A common isomeric byproduct of the Pechmann condensation is the corresponding chromone (B188151), which can arise from a competing reaction pathway known as the Simonis chromone cyclization.[1]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will see spots corresponding to your starting phenol and β-ketoester.

  • Polymeric Tars: High temperatures and strong acid catalysts can cause polymerization or degradation of the starting materials and product, resulting in a dark, tarry mixture.[3]

  • Self-condensation Products: The β-ketoester can undergo self-condensation, especially at elevated temperatures.[3]

Q4: How can I improve the purity of my final product? A4: Purification is critical for obtaining high-quality this compound. Common methods include:

  • Recrystallization: This is the most common method for purifying coumarins. Ethanol (B145695) or an ethanol/water mixture is often an effective solvent system.[3][5]

  • Acid-Base Extraction: This technique can be used to remove acidic impurities. By dissolving the crude product in a basic solution and then re-precipitating the desired coumarin by adding acid, impurities with different acidities can be removed.[6]

  • Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to separate the desired product from closely related byproducts.[6]

Q5: Are there "greener" alternatives to using concentrated sulfuric acid? A5: Yes, concerns over the corrosive nature and waste generated by strong mineral acids have led to the development of alternatives.[5] Heterogeneous solid acid catalysts are a popular choice as they are often reusable, less corrosive, and simplify product workup.[5] Examples include Amberlyst-15, sulfated zirconia, and montmorillonite (B579905) clay.[3][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Formation
Potential CauseRecommended Solution
Impure or Degraded Reagents Verify the purity of the starting phenol and β-ketoester using techniques like NMR or melting point analysis. Use freshly opened or purified reagents.
Incorrect Reaction Temperature Optimize the temperature in small-scale trials. For many Pechmann reactions, temperatures between 110°C and 150°C are effective, but this is substrate-dependent.[3] Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.[4]
Presence of Moisture Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly sensitive.[4]
Inactive Catalyst Use a fresh batch of the acid catalyst. If using a reusable solid catalyst, ensure it has been properly activated and stored.[4]
Problem: Formation of a Dark, Tarry, or Polymeric Product
Potential CauseRecommended Solution
Excessively High Temperature Reduce the reaction temperature. A lower temperature with a longer reaction time often provides a cleaner product. Product degradation can occur at temperatures above 130-150°C for some substrates.[3][5]
Catalyst Concentration Too High An excess of strong acid can promote charring and polymerization. Reduce the amount of catalyst used in the reaction.
Prolonged Reaction Time While the reaction needs to go to completion, excessively long heating can lead to product degradation. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Problem: Difficulty in Product Purification
Potential CauseRecommended Solution
Formation of Isomeric Byproducts Isomeric chromones and coumarins can be difficult to separate. Careful recrystallization with a well-chosen solvent system may work. If not, silica gel column chromatography is the most effective method.
Product is Insoluble If the crude product does not dissolve in the recrystallization solvent, try a higher-boiling point solvent or a solvent mixture.
Product Remains in Solution If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to induce crystallization. Alternatively, place the solution in an ice bath or freezer to promote precipitation.

Data Presentation

The following table summarizes reaction conditions for the Pechmann condensation of various phenols to provide a comparative reference for optimizing the synthesis of this compound.

Phenol Substrateβ-Ketoester/AcidCatalystTemperature (°C)Time (h)Yield (%)Reference
ResorcinolEthyl Acetoacetate (B1235776)ZrP1306-8>90[5]
ResorcinolEthyl AcetoacetateAmberlyst-151101.7~95[3]
m-AminophenolEthyl AcetoacetateSulfated Zirconia1501-
5-MethylresorcinolMalic AcidConc. H₂SO₄Gentle Heating-~45[8]
PhenolEthyl AcetoacetateStarch Sulfuric Acid1200.192[7]

Experimental Protocols

Protocol: Synthesis of a Methyl-Hydroxycoumarin via Pechmann Condensation

This protocol is a general guideline adapted from the synthesis of related hydroxycoumarins and should be optimized for the specific synthesis of this compound.[3][5][8]

Materials:

  • Substituted Phenol (e.g., 2-methylhydroquinone)

  • Malic Acid or Ethyl Acetoacetate

  • Concentrated Sulfuric Acid (or a solid acid catalyst)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a fume hood, carefully cool concentrated sulfuric acid (e.g., 25 mL) to below 10°C in a beaker using an ice bath.

  • Reaction Mixture: To the cooled acid, slowly add a pre-mixed solution of the phenol (e.g., 0.1 mol) and either malic acid (0.1 mol) or ethyl acetoacetate (0.11 mol).[3][8] Maintain cooling and stir continuously during the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., 110-130°C) for a period ranging from 2 to 8 hours.[3][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing ice-cold water (e.g., 500 mL) while stirring vigorously.[5][8] A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.[3][5]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow

G start Start reactants 1. Mix Phenol & β-Ketoester/Acid start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction 3. Heat & Stir (Monitor by TLC) catalyst->reaction quench 4. Pour into Ice Water reaction->quench filter 5. Filter Crude Product quench->filter purify 6. Recrystallize (e.g., from Ethanol) filter->purify characterize 7. Characterize (NMR, MP, etc.) purify->characterize end End Product characterize->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Check Reagent Purity? start->q1 q2 Review Reaction Conditions? start->q2 q3 Analyze Workup & Purification? start->q3 a1_yes Re-purify or use new starting materials q1->a1_yes Impure a2_temp Optimize Temperature (run small-scale trials) q2->a2_temp a2_time Optimize Reaction Time (monitor with TLC) q2->a2_time a2_cat Use fresh/more active catalyst. Check for moisture. q2->a2_cat a3_sol Product loss during workup/recrystallization? q3->a3_sol a3_sol_yes Change recrystallization solvent or minimize washing steps a3_sol->a3_sol_yes

Caption: Decision tree for troubleshooting low reaction yields.

Simplified Pechmann Condensation Mechanism

G reactants Phenol + β-Ketoester step1 Transesterification or Electrophilic Attack reactants->step1 H⁺ intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Ring Closure (Cyclization) intermediate->step2 H⁺ cyclized Cyclized Intermediate step2->cyclized step3 Dehydration (-H₂O) cyclized->step3 H⁺, Heat product Coumarin Product step3->product

Caption: Simplified mechanism of the acid-catalyzed Pechmann condensation.

References

Technical Support Center: Purification of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Methyl-8-hydroxycoumarin, tailored for researchers and drug development professionals. While specific literature on the purification of this exact isomer can be limited, the techniques described are based on established protocols for closely related hydroxycoumarins and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound and related compounds are recrystallization and silica (B1680970) gel column chromatography. Recrystallization is often sufficient for removing minor impurities if a suitable solvent is found. Column chromatography is used for separating complex mixtures, isomers, or removing highly colored, resinous byproducts.

Q2: What are the likely impurities I might encounter after synthesis?

A2: Impurities largely depend on the synthetic route (e.g., Pechmann condensation). Common contaminants include unreacted starting materials (e.g., orcinol, malic acid, or a β-ketoester), isomeric byproducts (such as 7-hydroxy-5-methylcoumarin), and polymeric or resinous materials formed during acid-catalyzed condensation.[1]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at room or cold temperatures. The impurities, conversely, should either be completely soluble or insoluble at all temperatures. Initial screening with small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone (B3395972), ethyl acetate (B1210297), water, or mixed solvent systems) is the best approach.

Q4: What is Thin-Layer Chromatography (TLC), and how can it help me?

A4: TLC is a rapid and inexpensive analytical technique used to monitor the progress of a reaction and assess the purity of a sample. By spotting your crude material and the purified fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components in your sample. A pure compound should ideally appear as a single spot. It is also essential for developing a solvent system for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

This protocol is adapted from methods used for purifying similar hydroxycoumarins.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Cooling too rapidly can trap impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Characterize the final product by measuring its melting point and running a TLC.

Protocol 2: Silica Gel Column Chromatography

This is a general procedure for purifying coumarins when recrystallization is insufficient.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of your desired compound from its impurities. The target compound should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (eluent) as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (like acetone or dichloromethane), adding silica, and evaporating the solvent to dryness. Carefully load this dry powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.

  • Final Purification: The resulting solid may be further purified by recrystallization if necessary.

Data Presentation

Table 1: Recrystallization Solvents for Related Coumarin Compounds

CompoundRecrystallization Solvent(s)Reference
7-Hydroxy-5-methylcoumarinAlcohol, Acetone[1]
7-Hydroxy-4-methylcoumarinAqueous Ethanol, Ethanol[2][4][5]
4-Hydroxycoumarin (B602359)Boiling Water[6]
7-Hydroxycoumarin33% Aqueous Ethanol, 25% Aqueous Acetic Acid[4]

This table provides starting points for solvent selection based on structurally similar compounds.

Troubleshooting Guide

Problem: After adding the hot solvent, my crude product has oiled out instead of dissolving.

  • Possible Cause: The melting point of your crude solid is lower than the boiling point of the solvent you are using, or significant impurities are depressing the melting point.

  • Solution:

    • Add more solvent. The oil may eventually dissolve at a lower concentration.

    • Switch to a solvent with a lower boiling point.

    • Attempt a preliminary purification with a different method (like a quick filtration through a silica plug) to remove the impurities causing the melting point depression, then try recrystallization again.

Problem: No crystals are forming as the solution cools.

  • Possible Cause: The solution is not supersaturated. This can happen if you used too much solvent or if the compound has high solubility even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface. The microscopic scratches can provide nucleation sites.

    • Seed Crystals: Add a tiny crystal of pure product (if available) to the solution to initiate crystal growth.

    • Reduce Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Add an Anti-Solvent: If your compound is soluble in a polar solvent (like ethanol), try adding a non-polar solvent (like water or hexane) dropwise until the solution becomes cloudy, then warm slightly until it clears and cool again.

Problem: My final product is still impure according to TLC analysis.

  • Possible Cause: The chosen recrystallization solvent is not effective at separating the specific impurity present. The impurity may have very similar solubility characteristics to your product.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • If impurities persist, use an alternative purification method like column chromatography, which offers superior separation power.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Synthetic Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (If solids present) Dissolve->Filter Crystallize Slow Cooling to Induce Crystallization Dissolve->Crystallize If no solids Filter->Crystallize Isolate Isolate Crystals via Vacuum Filtration Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure this compound Dry->Pure

Caption: A general workflow for the purification of coumarins via recrystallization.

Recrystallization_Troubleshooting Troubleshooting Guide for Recrystallization Issues Start Recrystallization Attempt NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: Product Oils Out Start->OilingOut Impure Problem: Impure Crystals Start->Impure Sol1 Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol1 Sol2 Solution: 1. Add More Solvent 2. Switch to Lower-Boiling Solvent OilingOut->Sol2 Sol3 Solution: 1. Re-crystallize from a different solvent 2. Use Column Chromatography Impure->Sol3

Caption: A decision tree for common issues encountered during recrystallization.

TLC_to_Column Logic for Column Chromatography Solvent Selection Start Goal: Separate Compound Mixture TLC Run TLC plates with crude mixture in various solvent systems (e.g., Hexane:Ethyl Acetate ratios) Start->TLC Analyze Analyze TLC Plates TLC->Analyze GoodSep Good Separation? (Spots are distinct) Analyze->GoodSep Check 1 GoodRf Target Spot Rf ≈ 0.3? GoodSep->GoodRf Yes Adjust Adjust Solvent Polarity (More EtOAc for lower Rf, more Hexane for higher Rf) GoodSep->Adjust No GoodRf->Adjust No Column Use this solvent system for Column Chromatography GoodRf->Column Yes Adjust->TLC

Caption: Workflow for using TLC to develop an optimal solvent system for column chromatography.

References

Technical Support Center: Optimization of Pechmann Condensation for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of coumarins from substituted phenols.

Troubleshooting Guide

This section addresses specific issues that may arise during the Pechmann condensation of substituted phenols.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the common causes and how can I improve it?

A1: Low to no yield in a Pechmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Phenol (B47542) Reactivity: The electronic nature of the substituent on the phenol ring plays a crucial role.[1][2]

    • Electron-donating groups (e.g., -OH, -NH2, -OCH3) at the ortho and para positions activate the ring towards electrophilic substitution, generally leading to higher yields under milder conditions.[1] Highly activated phenols like resorcinol (B1680541) can react at room temperature.[1]

    • Electron-withdrawing groups (e.g., -NO2, -CN, -COOH) deactivate the ring, making the reaction more difficult and often requiring harsher conditions or resulting in lower yields.[1][3] For example, reacting p-nitrophenol may result in no product formation as the catalyst may be consumed in a side reaction.[4]

  • Catalyst Choice and Amount: The type and concentration of the acid catalyst are critical.

    • Traditional Brønsted acids like concentrated H₂SO₄ are effective but can lead to side reactions and corrosion.[3][5][6]

    • Lewis acids (e.g., AlCl₃, ZnCl₂, InCl₃, TiCl₄, ZrCl₄) are common alternatives.[6][7][8] The optimal catalyst and its loading percentage should be determined empirically. For instance, with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, 10 mol% was found to be optimal.[9]

    • Heterogeneous solid acid catalysts (e.g., Amberlyst-15, zeolites, sulfated zirconia, cellulose (B213188) sulfuric acid) offer advantages like easier separation, reusability, and reduced waste.[5][10][11][12]

  • Reaction Conditions:

    • Temperature: For simple or deactivated phenols, higher temperatures are often necessary.[1] However, excessively high temperatures can lead to decomposition and byproduct formation.[13]

    • Solvent: Many modern protocols utilize solvent-free conditions, which can enhance reaction rates and simplify work-up.[10][14] If a solvent is used, its polarity can influence the keto-enol tautomerism of the β-ketoester, affecting reactivity.[13]

  • β-Ketoester Structure: The structure of the β-ketoester can also influence the reaction. For example, ethyl butyroacetate has been shown to have an inhibiting effect with certain phenols compared to ethyl acetoacetate.[15]

low_yield_troubleshooting

Caption: Simplified mechanism of the Pechmann condensation.

Q5: How does the choice of catalyst affect the reaction outcome?

A5: The catalyst is arguably the most critical factor in optimizing the Pechmann condensation. A wide variety of catalysts have been employed:

  • Brønsted Acids (e.g., H₂SO₄, HCl, TFA): These are traditional catalysts that are effective but can be corrosive, require stoichiometric amounts, and generate significant acidic waste. [3][6]* Lewis Acids (e.g., AlCl₃, ZnCl₂, TiCl₄, SnCl₂·2H₂O): These are also widely used and can be very effective. [4][6][7]However, they can be moisture-sensitive and require careful handling.

  • Solid Acid Catalysts (e.g., Montmorillonite K10, Zeolites, Amberlyst-15, Sulfated Zirconia): These have gained popularity due to their environmental and practical benefits. [5][11][12]They are easily separable, reusable, less corrosive, and often allow for milder reaction conditions. [5]* Ionic Liquids: Chloroaluminate ionic liquids can act as both the solvent and the Lewis acid catalyst, often leading to a significant reduction in reaction time even at ambient temperatures. [16] The choice of catalyst can influence reaction time, temperature requirements, and overall yield. For sensitive substrates, a milder, reusable solid acid catalyst may be preferable.

Q6: Can I run the Pechmann condensation without a solvent?

A6: Yes, solvent-free (or "neat") conditions are a highly effective and green approach for the Pechmann condensation. [10][14]This method often leads to faster reaction times, higher yields, and a much simpler work-up procedure as the need for solvent removal is eliminated. [10][14]Microwave irradiation is frequently coupled with solvent-free conditions to further accelerate the reaction. [12]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol and Ethyl Acetoacetate
CatalystCatalyst LoadingTemperature (°C)TimeYield (%)Reference
Zn₀.₉₂₅Ti₀.₀₇₅O NPs10 mol %11015 min95[7]
Sulfated Ceria-Zirconia--->90[5]
Amberlyst-15 (Microwave)0.250 g10020 min97[12]
Cellulose Sulfuric Acid-1201.5 h98[10]
SnCl₂·2H₂O10 mol %Reflux (Ethanol)2 h92[4]
InCl₃ (Ball Mill)3 mol %Room Temp10 min92[8]
Table 2: Effect of Phenol Substituents on Yield using Zn₀.₉₂₅Ti₀.₀₇₅O NPs Catalyst
Phenolβ-KetoesterTime (min)Yield (%)Reference
PhloroglucinolEthyl acetoacetate1098[7]
ResorcinolEthyl acetoacetate1595[7]
m-AminophenolEthyl acetoacetate2092[7]
PhenolEthyl acetoacetate3085[7]
p-CresolEthyl acetoacetate3582[7]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Heterogeneous Solid Acid Catalyst (Solvent-Free)

This protocol is a generalized procedure based on methods using catalysts like Zn₀.₉₂₅Ti₀.₀₇₅O NPs. [7]

  • Reactant Setup: In a round-bottom flask, combine the substituted phenol (1.0 mmol), the β-ketoester (1.2 mmol), and the solid acid catalyst (e.g., 10 mol %).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110-120 °C). Stir the reaction mixture magnetically.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate (B1210297) as the eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a suitable solvent like ethyl acetate and stir for a few minutes.

  • Catalyst Removal: Filter the mixture to recover the solid catalyst. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin (B35378) derivative.

Experimental Workflow

experimental_workflow start Start combine_reagents Combine Phenol, β-Ketoester, and Solid Acid Catalyst start->combine_reagents heat_stir Heat and Stir Reaction Mixture combine_reagents->heat_stir monitor_tlc Monitor Reaction by TLC heat_stir->monitor_tlc cool_down Cool to Room Temperature monitor_tlc->cool_down dissolve Dissolve in Organic Solvent cool_down->dissolve filter_catalyst Filter to Remove Catalyst dissolve->filter_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate purify Purify by Recrystallization evaporate->purify end Pure Coumarin Product purify->end

Caption: General workflow for Pechmann condensation.

Protocol 2: Procedure using a Lewis Acid Catalyst in a Conventional Solvent

This protocol is adapted from procedures using catalysts like SnCl₂·2H₂O. [4]

  • Reactant Setup: Dissolve the substituted phenol (1.0 mmol) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Addition: Add the β-ketoester (1.0 mmol) followed by the Lewis acid catalyst (e.g., SnCl₂·2H₂O, 10 mol %).

  • Reaction: Reflux the reaction mixture with stirring for the required time (e.g., 2 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. Pour the mixture into a beaker containing crushed ice and stir.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Dry the crude product and purify by recrystallization from ethanol.

References

Technical Support Center: Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coumarin (B35378) synthesis. Our aim is to help you identify and mitigate the formation of common side products in three of the most prevalent synthesis methods: the Perkin reaction, the Pechmann condensation, and the Knoevenagel condensation.

Troubleshooting Guides

Issue 1: Low Yield of Coumarin in Perkin Reaction due to Side Product Formation

Q1: I performed a Perkin reaction to synthesize coumarin from salicylaldehyde (B1680747) and acetic anhydride (B1165640), but my yield is significantly lower than expected. What are the likely side products and how can I minimize them?

A1: A common issue in the Perkin reaction is the formation of the trans-isomer of o-hydroxycinnamic acid, known as o-coumaric acid, and its acetylated derivative, O-acetyl coumaric acid.[1][2] The desired cis-isomer, o-coumarinic acid, readily cyclizes to form coumarin, whereas the trans-isomer does not lactonize under the typical reaction conditions.[1]

Troubleshooting Steps:

  • Reaction Conditions: The formation of trans-acids can be a frequent byproduct in coumarin syntheses.[1] Ensure that the reaction temperature and time are optimized. Prolonged reaction times or excessively high temperatures can favor the formation of the more stable trans-isomer.

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can lead to undesired side reactions.

  • Conversion of o-Coumaric Acid: If a significant amount of o-coumaric acid is formed, it can be converted to coumarin. Heating o-coumaric acid with acetic anhydride and a small amount of iodine can facilitate its conversion to coumarin in good yield.[1]

Purification:

  • Extraction: The crude product can be treated with a sodium carbonate solution. Coumarin can be extracted with a solvent like ether, while the acidic o-coumaric acid will remain in the aqueous basic solution. Acidification of the aqueous layer will precipitate the o-coumaric acid.[1]

  • Recrystallization: Recrystallization of the crude product from a suitable solvent, such as aqueous ethanol (B145695), can help in separating coumarin from less soluble impurities.

Issue 2: Formation of Isomeric Impurities in Pechmann Condensation

Q2: I am synthesizing a 4-substituted coumarin using the Pechmann condensation and I am observing an isomeric byproduct that is difficult to separate. What is this impurity and how can I avoid its formation?

A2: The most common side product in the Pechmann condensation is an isomeric chromone (B188151).[3][4] This occurs due to a competing reaction pathway known as the Simonis chromone cyclization. The formation of chromone is particularly favored when using certain catalysts, such as phosphorus pentoxide (P₂O₅).[3][4] Other potential byproducts can include diarylglutamic acids, their anhydrides, and dilactones.[5]

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is critical. To favor coumarin formation, use Brønsted acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or solid acid catalysts like Amberlyst-15.[4] Avoid using P₂O₅ if chromone formation is a problem.[4]

  • Reaction Temperature: The reaction temperature can influence the product ratio. It is advisable to optimize the temperature; for highly activated phenols like resorcinol (B1680541), milder conditions are often sufficient.[4]

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may help to favor the desired coumarin product.[6]

  • Anhydrous Conditions: Ensure all reactants and solvents are anhydrous, as moisture can interfere with the acidic catalysts and lead to hydrolysis of reactants or intermediates.[4]

Quantitative Data on Catalyst Effect in Pechmann Condensation:

The following table summarizes the effect of different catalysts on the yield of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate (B1235776).

CatalystReaction Time (min)Yield (%)Reference
Amberlyst-156092[7]
Sulfated Zirconia6095[8]
Indium(III) Chloride1594[7]
Barium Dichloride4594[9]

Purification:

  • Recrystallization: The crude product can often be purified by recrystallization from ethanol or an ethanol/water mixture.

  • pH Adjustment: Dissolving the crude product in an aqueous base and then carefully acidifying it can help to precipitate the coumarin, leaving more acidic or basic impurities in the solution.

Issue 3: Impurities in Knoevenagel Condensation for Coumarin Synthesis

Q3: My Knoevenagel synthesis of a 3-substituted coumarin resulted in a product that appears impure by TLC and has a broad melting point range, despite a high crude yield. What are the likely impurities and how can I obtain a purer product?

A3: The Knoevenagel condensation is generally a high-yielding and clean reaction for coumarin synthesis.[10] However, impurities can arise from incomplete reaction, side reactions of the starting materials, or the formation of minor byproducts. While specific, commonly recurring side products are less documented than in the Perkin or Pechmann reactions, general impurities can include unreacted starting materials (salicylaldehyde and the active methylene (B1212753) compound) or intermediates of the condensation.

Troubleshooting Steps:

  • Catalyst and Reaction Time: The choice of base catalyst (e.g., piperidine (B6355638), morpholine) and reaction time can influence the completeness of the reaction.[10][11] Ensure the reaction goes to completion by monitoring with TLC.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can lead to faster reactions and cleaner products with simpler work-up procedures.[12][13]

  • Work-up Procedure: A simple recrystallization of the crude product is often sufficient to obtain a pure product.[12]

Purification:

  • Recrystallization: This is the most common and effective method for purifying the products of Knoevenagel condensations for coumarin synthesis. Ethanol is a frequently used solvent.

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used to separate the desired coumarin from impurities.

Experimental Protocols

Perkin Reaction: Synthesis of Coumarin

This protocol is adapted from standard laboratory procedures.

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (10 g), acetic anhydride (20 g), and freshly fused sodium acetate (12.5 g).

  • Heat the mixture in an oil bath at 180°C for 5 hours.

  • Allow the mixture to cool slightly and pour it into 200 mL of cold water.

  • Heat the aqueous mixture to boiling to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath. The crude coumarin will solidify.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • To purify, dissolve the crude product in a minimum amount of hot ethanol and allow it to recrystallize upon cooling.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry.

Pechmann Condensation: Synthesis of 7-Hydroxy-4-Methylcoumarin

This protocol is based on the synthesis of 7-hydroxy-4-methylcoumarin.[7][14][15]

Materials:

  • Resorcinol (5.5 g, 0.05 mol)

  • Ethyl acetoacetate (6.5 g, 0.05 mol)

  • Concentrated sulfuric acid (25 mL)

  • Crushed ice

  • Ethanol

Procedure:

  • In a beaker, dissolve resorcinol in ethyl acetoacetate.

  • Place the beaker in an ice bath and slowly add concentrated sulfuric acid with constant stirring, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours, during which it will solidify.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from 50% aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Knoevenagel Condensation: Synthesis of 3-Acetylcoumarin

This protocol is for the synthesis of 3-acetylcoumarin.[10][11]

Materials:

  • Salicylaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Piperidine (1-2 mmol, catalytic amount)

  • Ethanol (25 mL)

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The product will crystallize out of the solution.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting common issues in coumarin synthesis.

Coumarin_Troubleshooting start Start Coumarin Synthesis reaction_type Select Synthesis Method start->reaction_type perkin Perkin Reaction reaction_type->perkin Salicylaldehyde + Anhydride pechmann Pechmann Condensation reaction_type->pechmann Phenol + β-Ketoester knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Salicylaldehyde + Active Methylene low_yield Low Yield / Impure Product perkin->low_yield pechmann->low_yield knoevenagel->low_yield perkin_issue Side Product: o-Coumaric Acid low_yield->perkin_issue Perkin pechmann_issue Side Product: Chromone Isomer low_yield->pechmann_issue Pechmann knoevenagel_issue General Impurities/ Incomplete Reaction low_yield->knoevenagel_issue Knoevenagel perkin_solution Optimize Temp./Time Convert Side Product with I₂/Ac₂O perkin_issue->perkin_solution pechmann_solution Change Catalyst (e.g., H₂SO₄) Optimize Temperature Ensure Anhydrous Conditions pechmann_issue->pechmann_solution knoevenagel_solution Monitor with TLC Optimize Catalyst/Time Use Solvent-Free/MW knoevenagel_issue->knoevenagel_solution purification Purification perkin_solution->purification pechmann_solution->purification knoevenagel_solution->purification recrystallization Recrystallization purification->recrystallization column_chrom Column Chromatography purification->column_chrom extraction Acid-Base Extraction purification->extraction for Perkin end Pure Coumarin Product recrystallization->end column_chrom->end extraction->end

Caption: Troubleshooting workflow for coumarin synthesis.

Frequently Asked Questions (FAQs)

Q4: What is the role of sodium acetate in the Perkin reaction?

A4: The alkali salt, such as sodium acetate, acts as a base catalyst in the Perkin reaction. It abstracts a proton from the acid anhydride to form a carbanion, which then acts as the nucleophile in the condensation with the aromatic aldehyde.

Q5: Can I use other catalysts for the Pechmann condensation besides strong acids?

A5: Yes, various solid acid catalysts such as Amberlyst-15, sulfated zirconia, and zeolites have been effectively used for the Pechmann condensation.[4] These catalysts are often milder, reusable, and can lead to easier work-up procedures and are more environmentally friendly.

Q6: Why is the Knoevenagel condensation often preferred over the Perkin reaction for certain coumarin syntheses?

A6: The Knoevenagel condensation can be advantageous as it often proceeds under milder conditions and can provide better yields with fewer side products compared to the Perkin reaction.[16] It is particularly useful for synthesizing coumarins with a substituent at the 3-position.

Q7: How can I purify coumarin if it is contaminated with unreacted salicylaldehyde?

A7: Unreacted salicylaldehyde can be removed by washing the crude product with a solution of sodium bisulfite. Salicylaldehyde forms a water-soluble bisulfite addition product, while the coumarin does not react and can be separated by filtration.

Q8: What is the Simonis chromone cyclization and how is it related to the Pechmann condensation?

A8: The Simonis chromone cyclization is a variation of the reaction between phenols and β-ketoesters that yields chromones instead of coumarins.[3] It is a competing reaction to the Pechmann condensation, and the outcome is highly dependent on the choice of catalyst and reaction conditions. For instance, phosphorus pentoxide (P₂O₅) typically favors chromone formation, while sulfuric acid favors coumarin formation.[4][6]

The following diagram illustrates the competing pathways of the Pechmann condensation and Simonis chromone cyclization.

Pechmann_vs_Simonis reactants Phenol + β-Ketoester catalyst Acid Catalyst reactants->catalyst h2so4 H₂SO₄, PPA, etc. catalyst->h2so4 Brønsted Acid p2o5 P₂O₅ catalyst->p2o5 Lewis Acid pechmann_path Pechmann Condensation h2so4->pechmann_path simonis_path Simonis Chromone Cyclization p2o5->simonis_path coumarin Coumarin Product pechmann_path->coumarin chromone Chromone Side Product simonis_path->chromone

Caption: Competing pathways in the synthesis from phenols and β-ketoesters.

References

Technical Support Center: Synthesis of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-8-hydroxycoumarin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Pechmann condensation, a versatile and straightforward method for preparing coumarins from phenols and β-ketoesters.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reactants: The phenol (B47542) (e.g., 2-methylhydroquinone or orcinol) may be oxidized or impure. The β-ketoester (e.g., ethyl acetoacetate) may have hydrolyzed.1. Use fresh, purified starting materials. Ensure the phenol has not darkened due to oxidation.
2. Inappropriate Catalyst: The acid catalyst (e.g., H₂SO₄, AlCl₃) may not be strong enough or may be hydrated.2. Use a strong, anhydrous acid catalyst. Concentrated sulfuric acid is a common choice.[3] Consider alternative catalysts like sulfamic acid or nano-crystalline sulfated-zirconia for potentially milder conditions.[1]
3. Unfavorable Reaction Temperature: The reaction may be too cold, leading to slow reaction rates, or too hot, causing decomposition of reactants or products.3. Optimize the reaction temperature. For highly activated phenols, the reaction may proceed at room temperature, while less reactive phenols may require heating.[4] A common procedure involves initial cooling followed by warming to room temperature and gentle heating.[3]
Formation of Multiple Products/Side Reactions 1. Isomer Formation: With unsymmetrical phenols like orcinol, reaction at different positions can lead to isomeric coumarin (B35378) products.1. Carefully control the reaction conditions (temperature, catalyst) to favor the desired isomer. Purification by recrystallization or column chromatography will be necessary to separate isomers.
2. Dehydration and Polymerization: Harsh acidic conditions and high temperatures can lead to the formation of tarry by-products.2. Use the mildest effective catalyst and the lowest possible reaction temperature. Consider solvent-free conditions, which can sometimes improve yields and reduce side reactions.[5]
3. Chromone (B188151) Formation: In some cases, a competing reaction called the Simonis chromone cyclization can occur, especially with certain catalysts like phosphorus pentoxide.[2]3. Use a Brønsted acid like sulfuric acid, which typically favors the Pechmann condensation.[2]
Product Purification Difficulties 1. Contamination with Starting Materials: Incomplete reaction leaves unreacted phenol and β-ketoester in the product mixture.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. After the reaction, washing the crude product with a solution of sodium bicarbonate can help remove acidic impurities.
2. Presence of Tarry By-products: Dark, resinous materials can make crystallization difficult.2. Attempt to precipitate the product from the reaction mixture by pouring it into ice-cold water. The tar may remain in solution or can be separated by filtration and washing.
3. Co-precipitation of Isomers: If isomeric products are formed, they may co-crystallize, making separation by recrystallization challenging.3. Use column chromatography with a suitable solvent system to separate the isomers based on their polarity differences.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound via the Pechmann condensation?

A1: The most logical starting materials are a phenol with the desired substitution pattern and a β-ketoester. For this compound, this would typically involve the reaction of 2-methylhydroquinone with a suitable β-ketoester like ethyl acetoacetate (B1235776) . Alternatively, orcinol can be used, though it may lead to the formation of isomeric products.

Q2: How can I optimize the reaction conditions to maximize the yield of this compound?

A2: Optimization of the Pechmann condensation involves several factors:

  • Catalyst: Concentrated sulfuric acid is a classic and effective catalyst.[3] However, exploring solid acid catalysts like nano-crystalline sulfated-zirconia may offer advantages in terms of reusability and potentially milder reaction conditions.[6]

  • Temperature: The optimal temperature depends on the reactivity of the phenol. For activated phenols, the reaction can often be performed at or slightly above room temperature.[4] It is advisable to start at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or with gentle heating.[3]

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitoring the reaction by TLC is crucial to determine the point of maximum product formation.

  • Solvent: Many Pechmann condensations are carried out without a solvent, using the acid catalyst as the reaction medium.[5] In some cases, an inert solvent may be used.

Q3: What is the mechanism of the Pechmann condensation?

A3: The Pechmann condensation is an acid-catalyzed reaction that involves the following key steps:

  • Transesterification: The β-ketoester reacts with the phenol to form a phenyl ester.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the ester attacks the activated aromatic ring of the phenol to form a new ring.

  • Dehydration: The resulting intermediate undergoes dehydration to form the coumarin.[2][7]

The exact order of these steps can sometimes be debated and may depend on the specific reactants and conditions.[8]

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent for recrystallizing coumarins.

  • Column Chromatography: If recrystallization is ineffective, especially for separating isomers, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is recommended.

Q5: Are there greener alternatives to traditional acid catalysts for this synthesis?

A5: Yes, researchers have explored various green and reusable catalysts for the Pechmann condensation. These include:

  • Solid acid catalysts: Such as nano-crystalline sulfated-zirconia and Amberlyst-15, which can be easily recovered and reused.[5][6]

  • Ionic liquids: Can act as both the solvent and the catalyst, offering a more environmentally friendly reaction medium.

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pechmann Condensation

This protocol is a general guideline based on the synthesis of structurally similar coumarins. Optimization may be required.

Materials:

  • 2-Methylhydroquinone

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, carefully add concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add a mixture of 2-methylhydroquinone and ethyl acetoacetate to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, pour the mixture carefully into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate of crude this compound should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Coumarin Synthesis Yield (General Pechmann Condensation)

CatalystReaction ConditionsYield (%)Reference
Conc. H₂SO₄5 °C to room temp., 18h80[3]
50% H₂SO₄10 °C to room temp., 36h40[3]
Conc. HCl10 °C to room temp., 24h30[3]
Amberlyst-15110 °C, 100 min, solvent-free95[5]
Sulfamic Acid130 °C, solvent-free50-90[1]

Note: Yields are for the synthesis of 7-hydroxy-4-methylcoumarin and may vary for this compound.

Visualizations

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool Concentrated H₂SO₄ (0-5 °C) B Add 2-Methylhydroquinone & Ethyl Acetoacetate A->B Slowly C Stir at Room Temperature (12-18h) B->C D Monitor by TLC C->D E Pour into Ice Water D->E Reaction Complete F Filter Crude Product E->F G Recrystallize from Ethanol F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Impure/Degraded Reactants Start->Cause1 Cause2 Suboptimal Catalyst/Temperature Start->Cause2 Cause3 Side Reactions/ Isomer Formation Start->Cause3 Sol1 Use Fresh/Purified Starting Materials Cause1->Sol1 Sol2 Optimize Catalyst & Temperature Cause2->Sol2 Sol3 Modify Conditions/ Purify by Chromatography Cause3->Sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Stability and Degradation of Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of hydroxycoumarins.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of hydroxycoumarins?

A1: The stability of hydroxycoumarins is primarily influenced by their molecular structure, which includes a phenolic hydroxyl group and an α,β-unsaturated lactone ring. Key factors leading to degradation include:

  • pH: Hydroxycoumarins are susceptible to degradation in both alkaline and acidic conditions. Alkaline environments can lead to the rapid hydrolysis of the lactone ring.[1] The rate of oxidative degradation of some coumarins has also been shown to increase with a rise in pH.[1]

  • Oxidation: The phenolic hydroxyl group makes hydroxycoumarins prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]

  • Light: Exposure to UV or visible light can cause photodegradation.[1][2]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3]

Q2: What are the typical degradation products of hydroxycoumarins?

A2: Under forced degradation conditions, hydroxycoumarins can yield a variety of degradation products. For instance, oxidative degradation of 4-hydroxycoumarin (B602359) can lead to the formation of various hydroxylated and ring-opened products.[4][5] Hydrolysis, particularly under alkaline conditions, typically results in the opening of the lactone ring to form a coumarinic acid salt, which can then undergo further transformations.

Q3: How can I minimize the degradation of hydroxycoumarins in solution during experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Prepare solutions in neutral or slightly acidic buffers (e.g., pH 4-6) and use them fresh.[1]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Temperature Control: Handle and store solutions at controlled room temperature or lower. For sensitive analyses like HPLC, using a cooled autosampler (e.g., 4°C) is recommended.[1]

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1] Using high-purity, degassed solvents can also minimize dissolved oxygen.[1]

Q4: What is a forced degradation study and why is it important for hydroxycoumarins?

A4: A forced degradation study, or stress testing, involves intentionally subjecting a drug substance like a hydroxycoumarin to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[1][6][7][8] These studies are crucial for:

  • Identifying potential degradation products and understanding degradation pathways.[6][7]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[6][9]

  • Gaining insights into the intrinsic stability of the molecule to aid in formulation development, packaging selection, and determination of storage conditions and shelf-life.[6][8]

Troubleshooting Guides

Issue 1: Rapid Degradation of Hydroxycoumarin in Solution
Possible Cause Troubleshooting Steps
pH-Mediated Hydrolysis Ensure the solvent is not alkaline. Prepare solutions in a neutral or slightly acidic buffer (e.g., pH 4-6 phosphate (B84403) or acetate (B1210297) buffer). Prepare solutions fresh before use.[1]
Oxidative Degradation Use high-purity, degassed solvents to minimize dissolved oxygen. Avoid sources of metal ion contamination. If necessary, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Prepare and handle solutions at controlled room temperature or below. If using an autosampler for HPLC analysis, utilize a cooled sample tray (e.g., 4°C).[1]
Issue 2: Inconsistent Results in HPLC Analysis of Stability Samples
Possible Cause Troubleshooting Steps
Sample Degradation in Autosampler Use a cooled autosampler to minimize degradation while samples are queued for injection.[1]
Co-elution of Parent Compound and Degradation Products Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to ensure adequate separation. A photodiode array (PDA) detector can help assess peak purity.[6]
Appearance of Ghost Peaks This may be due to carryover from a previous injection. Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle and injection port between samples.[1]
Baseline Noise or Drift Ensure proper mobile phase preparation, including degassing, to avoid bubble formation. Check for leaks in the HPLC system. Contamination of the mobile phase can also contribute to baseline issues.[10]
Peak Tailing or Fronting This can indicate column degradation or an inappropriate mobile phase pH for ionizable analytes. Ensure the mobile phase pH is at least 2 units away from the pKa of the hydroxycoumarin.[10]

Quantitative Data on Hydroxycoumarin Degradation

The stability of hydroxycoumarins is highly dependent on the specific derivative and the experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Effect of pH on Hydroxycoumarin Stability

Hydroxycoumarin DerivativepH ConditionObservationReference
Coumarin (B35378)3~8% degradation after 175 passes in a hydrodynamic cavitation system. Formation of 7-hydroxycoumarin observed.[11]
Coumarin7~8% degradation after 175 passes in a hydrodynamic cavitation system. No formation of 7-hydroxycoumarin observed.[11]
Coumarin10Interference in routine analysis observed, suggesting instability.[11]
7-hydroxy-4-methylcoumarin6.0, 7.4, 9.0Stability can be improved by complexation with sulfobutyl ether-β-cyclodextrin.[12]

Table 2: Degradation Kinetics of Hydroxycoumarin Derivatives under Oxidative Stress

CompoundReactivity towards HO• Radical (% reduction)Half-life (τ1/2) in AOP system (approx.)Reference
Aminophenol derivative of 4,7-dihydroxycoumarin (B595064) (A1-RH)91%0.6 s[13]
Aminophenol derivative of 4,7-dihydroxycoumarin (A2-RH)88%0.6 s[13]
Aminophenol derivative of 4,7-dihydroxycoumarin (A3-RH)81%0.6 s[13]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines the general conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method. The goal is to achieve approximately 5-20% degradation of the active substance.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the hydroxycoumarin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[1]

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor agent.

  • Store a control sample (stock solution diluted in the appropriate solvent) at a protected condition (e.g., 4°C in the dark).[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.01 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) as degradation is expected to be rapid.[1]

    • Neutralize with an equivalent amount of 0.01 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Thermal Degradation:

    • Transfer a known amount of the solid hydroxycoumarin into a glass vial.

    • Place in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[1]

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Prepare a solution of the hydroxycoumarin (e.g., 100 µg/mL) in a suitable solvent.

    • Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1][15]

    • Analyze a dark control sample stored under the same conditions but protected from light.[1]

3. Analysis:

  • Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.

  • A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.[1]

  • LC-MS can be used to determine the mass of the degradation products to aid in their identification.[1]

Visualizations

cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Acid->HPLC Analyze Samples Base Alkaline Hydrolysis (e.g., 0.01 M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Pathway Degradation Pathway Elucidation HPLC->Pathway Method Method Validation HPLC->Method Stability Intrinsic Stability Profile HPLC->Stability Hydroxycoumarin Hydroxycoumarin (Drug Substance) Hydroxycoumarin->Acid Expose to Hydroxycoumarin->Base Expose to Hydroxycoumarin->Oxidation Expose to Hydroxycoumarin->Thermal Expose to Hydroxycoumarin->Photo Expose to

Forced degradation study workflow for hydroxycoumarins.

Start Inconsistent HPLC Results Q1 Are there unexpected peaks? Start->Q1 A1_Yes Check for degradation products or impurities. Q1->A1_Yes Yes A1_No Is the baseline noisy or drifting? Q1->A1_No No A4_Yes Degas mobile phase, check for leaks. A1_No->A4_Yes Yes A4_No Proceed to check peak shape. A1_No->A4_No No Q2 Are peak shapes poor (tailing/fronting)? A2_Yes Check column health and mobile phase pH. Q2->A2_Yes Yes A2_No Is retention time shifting? Q2->A2_No No A3_Yes Verify mobile phase composition and pump performance. A2_No->A3_Yes Yes A3_No Review sample preparation and handling procedures. A2_No->A3_No No A4_No->Q2

Troubleshooting decision tree for HPLC analysis.

Hydroxycoumarin Hydroxycoumarin Hydrolysis Hydrolysis (Lactone Ring Opening) Hydroxycoumarin->Hydrolysis Alkaline/Acidic pH Oxidation Oxidation (Hydroxylation, Ring Cleavage) Hydroxycoumarin->Oxidation Oxidizing Agents (e.g., H₂O₂) Photodimerization Photodimerization ([2+2] Cycloaddition) Hydroxycoumarin->Photodimerization UV/Visible Light Degradation_Products Various Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodimerization->Degradation_Products

Major degradation pathways of hydroxycoumarins.

References

Technical Support Center: Challenges in the Purification of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of coumarin (B35378) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of coumarin isomers so challenging?

The purification of coumarin isomers is difficult due to their similar molecular structures and, consequently, nearly identical physicochemical properties. Positional isomers, such as 6-nitrocoumarin and 8-nitrocoumarin, often exhibit very close solubility profiles, melting points, and chromatographic behaviors, making their separation by common techniques like recrystallization and chromatography demanding.[1]

Q2: What are the most common issues encountered during the HPLC purification of coumarin isomers?

The most frequent challenges during HPLC purification include poor resolution between isomer peaks, peak tailing, and co-elution.[1] These issues arise from the structural similarities of the isomers, leading to insufficient separation on the column.

Q3: Can recrystallization be an effective method for separating coumarin isomers?

Recrystallization can be effective, particularly through a process called fractional crystallization, if a suitable solvent is identified.[1] This technique relies on slight differences in the solubility of the isomers in a specific solvent at a given temperature. However, finding an optimal solvent that selectively crystallizes one isomer while leaving the other in solution can be a trial-and-error process.

Q4: Which analytical techniques are recommended for assessing the purity of separated coumarin isomers?

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of separated isomers due to its high resolution and quantitative capabilities.[2] Thin-Layer Chromatography (TLC) is also a quick and cost-effective method for monitoring the progress of purification.[2] For structural confirmation of the purified isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[2]

Troubleshooting Guides

HPLC Purification

Problem: Poor Resolution Between Isomer Peaks

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase is a critical factor in achieving separation.

    • Solution: For reversed-phase HPLC (RP-HPLC), if isomers are eluting too quickly with poor separation, decrease the concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. This will increase retention times and improve resolution. Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary.[1]

  • Possible Cause 2: Inadequate Stationary Phase. A standard C18 column may not provide sufficient selectivity for closely related isomers.

    • Solution: Consider using a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities for aromatic isomers.

  • Possible Cause 3: Co-elution of Isomers. The selected conditions may not be adequate to resolve the isomers.

    • Solution: A systematic approach to method development is crucial. Varying the mobile phase composition, including the type of organic solvent and the gradient profile, is often the most effective strategy to resolve co-eluting peaks.[1] Adjusting the pH of the mobile phase can also alter the selectivity for ionizable coumarin derivatives.[1]

Problem: Peak Tailing

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Free silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the coumarin isomers, leading to tailing.[1]

    • Solution: Use a high-quality, end-capped column to minimize silanol interactions. Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to mask active silanol sites.[1]

  • Possible Cause 2: Column Contamination. A contaminated guard or analytical column can cause peak distortion.

    • Solution: First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the issue persists, the analytical column may need to be flushed with a strong solvent or replaced.[1]

  • Possible Cause 3: Sample Overload. Injecting a sample that is too concentrated can lead to peak tailing.[1]

    • Solution: Dilute the sample and re-inject it.[1]

Problem: Peak Splitting

  • Possible Cause 1: Co-eluting Components. The split peak may actually be two unresolved components.

    • Solution: Adjusting method parameters such as temperature, mobile phase composition, column selection, or flow rate can often resolve this issue. A smaller sample injection volume might also help to distinguish between two closely eluting peaks.[3]

  • Possible Cause 2: Blocked Column Frit. A blockage in the column frit can disrupt the sample flow path.

    • Solution: If all peaks are splitting, the frit is likely the cause and may need to be replaced.[3]

  • Possible Cause 3: Column Void. A void in the stationary phase can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually indicates column degradation, and the column should be replaced.

Recrystallization

Problem: Low Recovery of Purified Isomer

  • Possible Cause 1: Suboptimal Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal balance.

  • Possible Cause 2: Rapid Cooling. Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]

Problem: No Crystal Formation

  • Possible Cause 1: Solution is Not Supersaturated. There may be too much solvent for crystallization to occur.

    • Solution: If the solution is not supersaturated upon cooling, try evaporating some of the solvent to increase the concentration of the solute.

  • Possible Cause 2: Presence of Impurities. Impurities can sometimes inhibit crystal formation.

    • Solution: Pre-purifying the crude product by another method, such as column chromatography, before recrystallization can be beneficial. Adding a seed crystal of the pure compound can also help to induce crystallization.[2]

Data Presentation

The separation of coumarin isomers is challenging due to their similar physicochemical properties. The following table provides a comparison of the melting points for several coumarin isomers.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
6-NitrocoumarinC₉H₅NO₄191.14185.0-192.0[4][5]
8-Nitro-7-hydroxy-4-methylcoumarinC₁₀H₇NO₅221.17255[6]
6-HydroxycoumarinC₉H₆O₃162.14249-253[7]
7-HydroxycoumarinC₉H₆O₃162.14232-234

Experimental Protocols

Protocol 1: HPLC Separation of Nitrocoumarin Isomers

This protocol provides a general starting point for the separation of nitrocoumarin isomers. Optimization will be necessary to achieve baseline separation for specific isomer pairs.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water (acidified with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol (B129727).

  • Elution Mode: Begin with an isocratic elution (e.g., 50:50 water:methanol) and transition to a gradient elution to optimize separation. A typical gradient might start with a lower concentration of the organic solvent and gradually increase it.

  • Flow Rate: A common starting point is 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven.

  • Detection Wavelength: Monitor the eluent at a wavelength where both isomers show significant absorbance (typically between 280-320 nm for coumarin derivatives).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the mixture of nitrocoumarin isomers in a suitable solvent that is miscible with the mobile phase (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

Protocol 2: Fractional Crystallization of 6-Nitro- and 8-Nitro-7-hydroxy-4-methylcoumarin

This protocol describes the separation of 6-nitro and 8-nitro isomers of 7-hydroxy-4-methylcoumarin based on their differential solubility in ethanol (B145695).[1][6]

Materials:

  • Crude mixture of 6-nitro- and 8-nitro-7-hydroxy-4-methylcoumarin

  • Ethanol

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude isomer mixture into an Erlenmeyer flask and add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The less soluble isomer will start to crystallize out.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystallization of the less soluble isomer.

  • First Crop Collection: Collect the first crop of crystals by vacuum filtration using a Buchner funnel. These crystals will be enriched in the less soluble isomer.

  • Second Crop Formation: Transfer the filtrate to a clean flask and reduce the volume of the solvent by evaporation. Allow the concentrated solution to cool to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Purity Analysis: Analyze the purity of each crystal crop using TLC or HPLC to determine the effectiveness of the separation. Repeat the fractional crystallization process on each crop to improve purity if necessary.

Protocol 3: Column Chromatography for Coumarin Isomer Separation

This protocol provides a general guideline for the preparative separation of coumarin isomers using column chromatography.

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Crude mixture of coumarin isomers

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. For coumarin isomers, a gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8]

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Coumarin Isomers purification_choice Choose Purification Method synthesis->purification_choice hplc HPLC purification_choice->hplc High Resolution recrystallization Fractional Recrystallization purification_choice->recrystallization Scalability column_chrom Column Chromatography purification_choice->column_chrom Preparative Scale analysis Purity & Structural Analysis (HPLC, TLC, NMR) hplc->analysis recrystallization->analysis column_chrom->analysis

Caption: General experimental workflow for the purification and analysis of coumarin isomers.

hplc_troubleshooting start Poor Peak Resolution in HPLC check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient / Isocratic % check_mobile_phase->adjust_gradient Yes check_column Change Stationary Phase? check_mobile_phase->check_column No adjust_gradient->check_column change_column Try Phenyl-hexyl or PFP Column check_column->change_column Yes check_flow_temp Adjust Flow Rate / Temperature? check_column->check_flow_temp No change_column->check_flow_temp optimize_flow_temp Systematically Vary Parameters check_flow_temp->optimize_flow_temp Yes resolved Peaks Resolved check_flow_temp->resolved No optimize_flow_temp->resolved

Caption: Troubleshooting workflow for poor HPLC peak resolution of coumarin isomers.

References

Technical Support Center: Column Chromatography of Polar Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of polar coumarins.

Frequently Asked Questions (FAQs)

Q1: My polar coumarin (B35378) is not moving from the origin of the column (low Rf value). What should I do?

A1: This is a common issue when the mobile phase is not polar enough to elute your highly polar compound from the stationary phase. Polar coumarins, especially those with multiple hydroxyl groups or glycosidic linkages, require a more polar solvent system to effectively move them through a polar stationary phase like silica (B1680970) gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, systematically increase the percentage of ethyl acetate. You can also introduce a stronger, more polar solvent like methanol (B129727) or acetone (B3395972) into your mobile phase.[1][2]

  • Gradient Elution: Employ a gradient elution technique. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your polar coumarin.[1][3][4] This can improve separation and peak shape.

  • Check Compound Solubility: Ensure your coumarin is soluble in the mobile phase. Poor solubility can lead to streaking and poor elution.[5][6]

  • Consider a Different Stationary Phase: If adjusting the mobile phase is ineffective, your compound may be too polar for standard silica gel. Consider using a more polar stationary phase or a reverse-phase column.

Q2: My coumarin streaks or "tails" down the column instead of forming a tight band. How can I fix this?

A2: Peak tailing or streaking is often caused by strong interactions between the analyte and the stationary phase, overloading the column, or issues with the mobile phase composition.[7][8]

Troubleshooting Steps:

  • Reduce Sample Load: Overloading the column is a primary cause of tailing.[7][8] Try loading a smaller amount of your sample onto the column.

  • Optimize Mobile Phase:

    • Acidification: For acidic coumarins (e.g., those with phenolic hydroxyl groups), adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can suppress ionization and reduce tailing.[9][10]

    • Basification: For basic coumarins (less common), adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) (0.1-1%) can improve peak shape.[7][10]

  • Ensure Homogeneous Column Packing: An improperly packed column with channels or cracks can lead to band broadening and streaking. Ensure your column is packed uniformly.[2][7]

  • Dry Loading: If your sample has poor solubility in the initial mobile phase, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel and then loading the dry powder onto the top of the column.[6]

Q3: I am observing poor separation between my target coumarin and other compounds. How can I improve the resolution?

A3: Poor resolution indicates that the chosen chromatographic conditions are not optimal for separating compounds with similar polarities.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can improve the separation of closely eluting compounds.[4][9]

    • Solvent Selectivity: Try changing the solvent composition while maintaining a similar polarity. For example, replacing ethyl acetate with a mixture of dichloromethane (B109758) and acetone might alter the selectivity and improve separation.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, consider using alumina (B75360) (which can be acidic, neutral, or basic), or Florisil®.[2][11] Reverse-phase chromatography (e.g., with a C18 column) is another option where the elution order is reversed.[12][13][14]

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution, although this will also increase the elution time.

Q4: It seems my polar coumarin is degrading on the column. What can I do to prevent this?

A4: Some coumarins, particularly those with multiple hydroxyl groups, can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[5][11][15]

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by washing it with a solution containing a small amount of a base like triethylamine or ammonia, followed by the mobile phase, before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[5][11]

  • Minimize Time on the Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (with the caveat of potentially reduced resolution) can help.

  • Protect from Light: Some coumarins are light-sensitive.[15] Protect your column from direct light by wrapping it in aluminum foil.

Data Presentation

Table 1: Solvent Polarity and Elution Strength

SolventPolarity Index (P')Eluotropic Strength (ε°) on Silica
n-Hexane0.10.01
Cyclohexane0.20.04
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Acetonitrile5.80.65
Isopropanol3.90.82
Ethanol4.30.88
Methanol5.10.95
Water10.2Very High

Data compiled from various chromatography resources.

Table 2: Common Stationary Phases for Coumarin Chromatography

Stationary PhasePolarityProperties and Best Uses
Silica Gel (SiO₂)Polar, AcidicMost common stationary phase for normal-phase chromatography. Good for separating a wide range of coumarins. Can cause degradation of acid-sensitive compounds.[2]
Alumina (Al₂O₃)Polar (available in acidic, neutral, or basic forms)Useful for compounds that are sensitive to the acidity of silica gel. The choice of acidic, neutral, or basic alumina depends on the stability of the target coumarin.[2][16]
Florisil® (Magnesium Silicate)Polar, Weakly AcidicA good alternative to silica gel, especially for less polar compounds or when degradation is an issue.[11]
C18 (Reversed-Phase)Non-polarUsed in reversed-phase chromatography where the mobile phase is polar (e.g., water/methanol or water/acetonitrile). Polar compounds elute first. Useful for highly polar and water-soluble coumarins.[13][14][17]
HILICPolarHydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a partially aqueous mobile phase. It is an excellent technique for very polar compounds that are not well-retained in reversed-phase.[1][18]

Experimental Protocols

General Protocol for Column Chromatography of a Polar Coumarin Extract

  • Preparation of the Stationary Phase:

    • Select an appropriate stationary phase (e.g., silica gel, 60-200 mesh).

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

    • Carefully pour the slurry into a vertically clamped column with a cotton or glass wool plug at the bottom.

    • Allow the stationary phase to settle, continuously tapping the column to ensure even packing and remove air bubbles.[2]

    • Add a thin layer of sand on top of the packed stationary phase to prevent disturbance during sample and solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude extract or sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[6] Using a pipette, carefully apply the sample solution to the top of the column.[6]

    • Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant head of solvent above the stationary phase to prevent the column from running dry.

    • If using gradient elution, gradually increase the polarity of the mobile phase according to your developed method. For example, start with 100% hexane, then move to 9:1 hexane/ethyl acetate, then 8:2, and so on.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your target coumarin.

    • Combine the pure fractions containing the desired compound.

    • Evaporate the solvent to obtain the purified polar coumarin.

Mandatory Visualization

TroubleshootingWorkflow start Start: Column Chromatography Issue issue Identify Primary Issue start->issue end Resolution low_rf Low Rf / No Elution issue->low_rf No Movement streaking Streaking / Tailing issue->streaking Bad Peak Shape poor_sep Poor Separation issue->poor_sep Mixed Fractions degradation Compound Degradation issue->degradation Low Recovery / New Spots on TLC increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity reduce_load Reduce Sample Load streaking->reduce_load change_solvent Change Solvent Selectivity poor_sep->change_solvent deactivate_silica Deactivate Silica / Use Neutral SP degradation->deactivate_silica gradient Use Gradient Elution increase_polarity->gradient gradient->end modify_ph Modify Mobile Phase pH (add acid/base) reduce_load->modify_ph modify_ph->end change_sp Change Stationary Phase change_solvent->change_sp change_sp->end deactivate_silica->end ExperimentalWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep_column Prepare Slurry & Pack Column start->prep_column load_sample Load Sample (Wet or Dry) prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze is_pure Fractions Pure? analyze->is_pure combine Combine Pure Fractions is_pure->combine Yes recolumn Re-column Impure Fractions is_pure->recolumn No evaporate Evaporate Solvent combine->evaporate end Purified Coumarin evaporate->end recolumn->load_sample

References

Recrystallization solvent for purifying hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of hydroxycoumarins. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent system for recrystallizing 4-hydroxycoumarin (B602359)?

A1: An ethanol (B145695)/water mixture is a widely used and effective solvent system for the recrystallization of 4-hydroxycoumarin.[1] The principle of this mixed solvent system is that 4-hydroxycoumarin is soluble in hot ethanol but less soluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid, you can achieve a supersaturated solution that will yield pure crystals upon slow cooling.

Q2: How can I remove colored impurities during the recrystallization of hydroxycoumarins?

A2: Colored impurities can often be removed by using activated charcoal (decolorizing carbon). After dissolving the crude hydroxycoumarin in the hot recrystallization solvent, a small amount of activated charcoal (typically 1-2% by weight of the sample) is added to the solution. The solution is then heated briefly and filtered while hot to remove the charcoal, which adsorbs the colored impurities. It is crucial to use a fluted filter paper and a pre-heated funnel to prevent premature crystallization during filtration.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of the solute is too high. To remedy this, you can try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a different solvent or solvent system: A solvent with a lower boiling point might be more suitable.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a pure crystal of your compound, adding a small one to the cooled solution can initiate crystallization.

Q4: What are the key considerations when scaling up a recrystallization protocol for hydroxycoumarins?

A4: Scaling up recrystallization requires careful consideration of several factors to maintain yield and purity:

  • Solvent Volume: The ratio of solvent to solute should be kept consistent.

  • Heating and Cooling Rates: Slower and more controlled heating and cooling are crucial for large batches to ensure uniform crystal growth and prevent the formation of impurities.

  • Agitation: Proper stirring is necessary to maintain a homogeneous solution and facilitate even cooling.

  • Filtration: Ensure your filtration setup can handle the larger volume of crystals and solvent. A larger Büchner funnel and an appropriate filter flask are necessary.

Q5: The morphology of my recrystallized hydroxycoumarin crystals is different from what I expected (e.g., needles instead of plates). Does this indicate impurity?

A5: A change in crystal morphology does not necessarily indicate impurity. Crystal habit can be influenced by various factors, including the solvent used, the rate of cooling, and the presence of even trace amounts of impurities. Different polymorphs (different crystal structures of the same compound) can also exhibit different morphologies.[2][3] If purity is a concern, it is best to analyze the crystals using techniques like melting point determination, thin-layer chromatography (TLC), or spectroscopy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.- Scratch the inside of the flask or add a seed crystal to induce crystallization.
Crystals Crash Out Too Quickly - The solution was cooled too rapidly.- The solution was overly concentrated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to the dissolved sample before cooling.
Product is Contaminated with Insoluble Impurities - Insoluble impurities were not removed before crystallization.- Perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed properly after filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the funnel and filter paper are pre-heated during hot filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
Recrystallized Product is Still Impure - The chosen solvent is not effective at separating the desired compound from a specific impurity.- The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.- Try a different recrystallization solvent or a sequence of recrystallizations with different solvents.- Ensure a slow cooling rate to allow for the formation of pure crystals.

Quantitative Data on Recrystallization Solvents

The following table summarizes effective solvent systems for the recrystallization of various hydroxycoumarins, along with reported recovery yields.

Hydroxycoumarin DerivativeSolvent SystemOptimal CompositionRecovery Yield (%)Reference
Coumarin (B35378)Aqueous Methanol40% Aqueous Methanol86.4%[4]
4-HydroxycoumarinEthanol/WaterNot specifiedNot specified[1]
4-HydroxycoumarinBoiling WaterNot applicable31.2% - 36.7%[5]
7-Hydroxycoumarin (Umbelliferone)Aqueous Ethanol33% Aqueous Ethanol82.2%[4]
7-Hydroxycoumarin (Umbelliferone)Aqueous Acetic Acid25% Aqueous Acetic AcidHigh[4]
7-Hydroxy-4-methylcoumarinAqueous Ethanol34% Aqueous EthanolHigh[4]
6-HydroxycoumarinEthanol/DMFNot specified92.1% - 94.86%[6]

Experimental Protocols

Protocol 1: Recrystallization of 7-Hydroxy-4-methylcoumarin from Aqueous Ethanol[7][8]
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude 7-hydroxy-4-methylcoumarin in a minimum amount of hot 95% ethanol by heating on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 30:70 v/v).[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization of 4-Hydroxycoumarin from Boiling Water[5]
  • Dissolution: In a large Erlenmeyer flask, add the crude 4-hydroxycoumarin to a volume of deionized water (e.g., 1500 mL for approximately 15-20 g of crude product).

  • Heating: Heat the suspension to boiling with constant stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Cooling: Allow the clear filtrate to cool slowly to room temperature overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Drying: Dry the crystals in an oven at 110 °C to a constant weight.

Visual Guides

SolventSelectionWorkflow start Start: Crude Hydroxycoumarin solubility_test Perform Solubility Tests (Hot vs. Cold in various solvents) start->solubility_test single_solvent Is a single solvent effective? (Good solubility hot, poor solubility cold) solubility_test->single_solvent Analyze results recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Select a Miscible Solvent Pair (Good solvent & Poor solvent) single_solvent->mixed_solvent No end Pure Hydroxycoumarin Crystals recrystallize_single->end recrystallize_mixed Recrystallize from Mixed Solvent System mixed_solvent->recrystallize_mixed recrystallize_mixed->end

Caption: A workflow for selecting a suitable recrystallization solvent.

TroubleshootingWorkflow start Recrystallization Issue Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Add more solvent Slow down cooling Change solvent oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals Yes impure_product Product Still Impure? low_yield->impure_product No solution_low_yield Concentrate mother liquor Optimize filtration low_yield->solution_low_yield Yes solution_impure Re-recrystallize Use a different solvent Slow cooling impure_product->solution_impure Yes end Successful Purification impure_product->end No solution_oiling->end solution_no_crystals->end solution_low_yield->end solution_impure->end

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-8-hydroxycoumarin and 8-hydroxycoumarin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 5-Methyl-8-hydroxycoumarin and 8-hydroxycoumarin (B196171), tailored for researchers, scientists, and professionals in drug development. The comparison is based on available physicochemical data and an analysis of the biological activities of these and structurally related compounds.

Disclaimer: Published experimental data specifically for this compound is scarce. Therefore, its properties are largely inferred based on the known effects of methyl and hydroxyl substitutions on the coumarin (B35378) scaffold.

Physicochemical Properties

The fundamental physicochemical properties of 8-hydroxycoumarin are available, while those for this compound are predicted based on its structure. These properties are crucial for understanding the compounds' solubility, absorption, and distribution characteristics.

Property8-hydroxycoumarinThis compound (Predicted)
Molecular Formula C₉H₆O₃C₁₀H₈O₃
Molecular Weight 162.14 g/mol 176.17 g/mol
Melting Point 156 °CNot available
Boiling Point 361.6±37.0 °C (Predicted)Not available
LogP 1.61.5
Topological Polar Surface Area (TPSA) 46.5 Ų46.5 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Biological Activity: A Comparative Overview

While direct comparative experimental data is limited, the biological activities can be inferred from studies on related coumarin derivatives. Coumarins, as a class, are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant potential of hydroxycoumarins is a key area of investigation. The presence and position of hydroxyl groups are significant determinants of this activity. Coumarins with ortho-dihydroxy (catecholic) arrangements, such as those with hydroxyl groups at the 7 and 8 positions, tend to exhibit strong radical scavenging properties.

While there is no specific data for this compound, the presence of the 8-hydroxyl group suggests it would possess antioxidant capabilities. The addition of a methyl group at the C5 position may have a modest influence on this activity, potentially through electronic effects on the coumarin ring.

Studies on 5,8-dihydroxycoumarin have shown strong radical scavenging activity, suggesting that hydroxylation at these positions is favorable for antioxidant potential.[1][2]

Enzyme Inhibition

Coumarins are known to inhibit various enzymes, including tyrosinase, lipoxygenase, and carbonic anhydrase. The inhibitory activity is highly dependent on the substitution pattern of the coumarin scaffold.

For instance, derivatives of 8-hydroxycoumarin have been synthesized and evaluated for their anticancer activity, with some showing inhibition of topoisomerase IIβ.[3] The introduction of a methyl group could alter the binding affinity of the molecule to the active site of enzymes, but without experimental data, the precise effect remains speculative.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of coumarins against various cancer cell lines are well-documented. Derivatives of 8-hydroxycoumarin have shown antiproliferative activity. For example, 8-nitro-7-hydroxycoumarin was found to be cytotoxic to several cell lines with IC50 values in the range of 475-880 μM.[4]

The methylation of the coumarin ring can influence cytotoxicity. In some cases, methylation has been shown to reduce toxicity in hepatocyte cultures, although there are exceptions.[5] The effect of a methyl group at the C5 position of 8-hydroxycoumarin on its cytotoxic profile would require experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for determining the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (this compound, 8-hydroxycoumarin)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Enzyme Inhibition Assay (Example: Tyrosinase Inhibition)

This protocol describes a method to assess the inhibitory effect of compounds on the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm and continue to read at regular intervals for a set period.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor and Rate_sample is the rate with the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for evaluating biological activity and a generalized signaling pathway that coumarins are known to modulate.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound & 8-hydroxycoumarin Purification Purification & Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Tyrosinase) Purification->Enzyme IC50 IC50 Value Determination Antioxidant->IC50 Cytotoxicity->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of coumarin derivatives.

Apoptosis_Pathway Coumarin Coumarin Derivative Bax Bax Coumarin->Bax Bcl2 Bcl-2 Coumarin->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, which can be modulated by some coumarin derivatives.

Conclusion

Both this compound and 8-hydroxycoumarin are of interest due to the established biological activities of the coumarin scaffold. While physicochemical data for 8-hydroxycoumarin is available, a significant data gap exists for this compound. Based on structure-activity relationships of related compounds, both are predicted to have antioxidant and potential anticancer properties. The methyl group in this compound may influence its lipophilicity and metabolic stability, which could, in turn, affect its biological activity and toxicity profile. Further experimental studies are essential to fully elucidate and compare the pharmacological profiles of these two compounds.

References

A Comparative Analysis of the Biological Activity of 5-Methyl-8-hydroxycoumarin and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various coumarin (B35378) derivatives, with a specific focus on the structural and functional relationships that may predict the activity of 5-Methyl-8-hydroxycoumarin. While direct experimental data for this compound is not extensively available in the current literature, this document synthesizes existing data on structurally related compounds to offer insights into its potential biological profile. The guide covers key areas of biological activity, including antioxidant, antimicrobial, and enzyme inhibitory effects, and provides detailed experimental protocols for researchers interested in further investigation.

Comparative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of several coumarin derivatives, offering a basis for comparison with the anticipated activities of this compound. The selection of compounds is based on structural similarity, particularly the presence and position of hydroxyl and methyl groups.

Antioxidant Activity

The antioxidant activity of coumarins is significantly influenced by the number and position of hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[1]

CompoundAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
5,8-DihydroxycoumarinDPPH~105 (0.0185%)--
5,8-DihydroxycoumarinABTS~159 (0.028%)--
7,8-Dihydroxy-4-methylcoumarinDPPH- (High activity)--
5,7-Dihydroxy-4-methylcoumarin----
7-Hydroxycoumarin (Umbelliferone)-Lower than coumarin--
CoumarinDPPH>10000--
Coumarin-hydroxytyrosol hybridDPPH26.58--
Coumarin-hydroxytyrosol hybridABTS30.31--
Coumarin-thiosemicarbazone 18DPPH7.1Ascorbic acid18.6
Coumarin-thiosemicarbazone 18ABTS9.0Trolox13.0
Coumarin-thiosemicarbazone 19DPPH17.9Ascorbic acid18.6
Coumarin-thiosemicarbazone 19ABTS8.8Trolox13.0

Note: The conversion of percentage to µM for 5,8-Dihydroxycoumarin is an approximation based on its molecular weight.

Antimicrobial Activity

The antimicrobial properties of coumarins are influenced by their substitution patterns, which can affect their ability to interact with microbial cell membranes and intracellular targets.

CompoundMicroorganismMIC (µg/mL)
Daphnetin (7,8-Dihydroxycoumarin)Ralstonia solanacearum64
Esculetin (6,7-Dihydroxycoumarin)Ralstonia solanacearum192
Umbelliferone (7-Hydroxycoumarin)Ralstonia solanacearum256
CoumarinRalstonia solanacearum384
5,7-Dihydroxy-4-trifluoromethylcoumarinBacillus cereus1.5 mM
5,7-Dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus1.5 mM
5,7-Dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes1.5 mM
5,7-Dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus1.5 mM
7-Hydroxy-4-trifluoromethylcoumarinEnterococcus faecium1.7 mM
DicoumarolListeria monocytogenes1.2 mM
Enzyme Inhibition

Coumarins are known to inhibit a variety of enzymes, with their specificity and potency being highly dependent on their chemical structure.

CompoundEnzymeIC50/Ki
5-Hydroxycoumarin derivatives (general)Tyrosyl-DNA Phosphodiesterase I (TDP1)Low µM to nM range
Geraniol derivative of 5-hydroxycoumarin (33a)Tyrosyl-DNA Phosphodiesterase I (TDP1)130 nM
8-Substituted coumarin derivativesCarbonic Anhydrase IX & XIINanomolar potency
4-Hydroxycoumarin derivative (Compound 2)Carbonic Anhydrase-II263 µM
4-Hydroxycoumarin derivative (Compound 6)Carbonic Anhydrase-II456 µM

Structure-Activity Relationship (SAR) and Predictions for this compound

The biological activity of coumarins is intricately linked to their substitution patterns.

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant activity. Dihydroxycoumarins, particularly those with ortho-hydroxyl groups like 5,8-dihydroxycoumarin, often exhibit strong radical scavenging properties.[1] The hydroxyl group at position 8 is also important for some enzyme inhibitory activities.

  • Methyl Groups: The introduction of a methyl group can have varied effects. A methyl group at the C4 position is known to reduce toxicity by preventing the formation of toxic metabolites.[1] A methyl group at other positions, such as C5, could influence lipophilicity, potentially enhancing membrane permeability and altering interactions with biological targets. The effect on antioxidant activity would depend on its influence on the hydroxyl group's hydrogen-donating ability.

  • Other Substituents: The addition of other functional groups can dramatically alter the biological profile, leading to enhanced or more specific activities.

Based on these general principles, it can be hypothesized that This compound would likely possess:

  • Moderate to good antioxidant activity: Due to the presence of the 8-hydroxy group. The C5-methyl group might slightly modulate this activity.

  • Potential antimicrobial and enzyme inhibitory activities: The overall substitution pattern suggests it could interact with various biological targets, though specific activities would require experimental validation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Coumarin Coumarin Stock Solution (in Methanol) Mix Mix 1:1 (v/v) Coumarin + DPPH Solution Coumarin->Mix DPPH_sol 0.1 mM DPPH Solution (in Methanol) DPPH_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

DPPH Radical Scavenging Assay Workflow
  • Preparation of Solutions:

    • Prepare a stock solution of the coumarin derivative in methanol (B129727).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a microplate well or cuvette, mix the coumarin solution (at various concentrations) with the DPPH solution in a 1:1 volume ratio.

    • Prepare a control containing methanol instead of the coumarin solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Coumarin_stock Coumarin Stock Solution Serial_Dilute Serial Dilution of Coumarin in 96-well plate Coumarin_stock->Serial_Dilute Bacteria Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Bacteria->Inoculate Media Growth Media (e.g., MHB) Media->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination
  • Preparation:

    • Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the coumarin stock solution in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the coumarin derivative at which there is no visible bacterial growth (turbidity).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

CA_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Solution Mix Mix Enzyme, Buffer, and Inhibitor in well Enzyme->Mix Substrate p-Nitrophenyl Acetate (B1210297) (pNPA) Solution Add_Substrate Add pNPA to initiate reaction Substrate->Add_Substrate Inhibitor Coumarin Inhibitor Solutions Inhibitor->Mix Mix->Add_Substrate Measure Monitor Absorbance at 400 nm over time Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_IC50 Determine IC50 Calc_Rate->Calc_IC50

Carbonic Anhydrase Inhibition Assay Workflow
  • Reagent Preparation:

    • Prepare a solution of purified carbonic anhydrase in buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like acetonitrile.

    • Prepare serial dilutions of the coumarin inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the coumarin inhibitor at various concentrations.

    • Initiate the reaction by adding the pNPA substrate.

  • Measurement:

    • Immediately measure the increase in absorbance at 400 nm over time using a plate reader. This corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

While direct experimental data on the biological activity of this compound is limited, a comparative analysis of structurally related coumarins provides a valuable framework for predicting its potential. The presence of the 8-hydroxy group suggests probable antioxidant activity, and the overall structure indicates potential for antimicrobial and enzyme inhibitory effects. The provided experimental protocols offer a starting point for researchers to empirically determine the biological profile of this and other novel coumarin derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Analytical Standards for 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality analytical standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the analytical standard for 5-Methyl-8-hydroxycoumarin and a common alternative, 7-Hydroxy-4-methylcoumarin, offering insights into their specifications and the analytical methodologies used for their characterization.

Product Comparison

Due to its specialized nature, this compound is available from a more limited number of suppliers compared to more common coumarin (B35378) derivatives. For this guide, we will compare the standard for this compound with the widely available analytical standard for 7-Hydroxy-4-methylcoumarin.

FeatureThis compound 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)
CAS Number 36651-81-7[1]90-33-5[2]
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃[2]
Molecular Weight 176.17 g/mol 176.17 g/mol [3]
Typical Purity >95% (Expected)≥96.0% (HPLC)[2], 99.40%[4]
Appearance Solid (Expected)White to light yellow crystalline powder[2][4]
Melting Point Not specified186°C to 192°C[2][4]
Primary Suppliers LGC Standards[1]Thermo Fisher Scientific[2], GFS Chemicals[3], Sonwu[4]
Documentation Certificate of Analysis (available upon request)Certificate of Analysis, Safety Data Sheet[2]

Experimental Protocols

The characterization and quantification of coumarin-based analytical standards typically rely on robust chromatographic and spectroscopic techniques. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the industry for purity assessment and identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a primary method for determining the purity of non-volatile organic compounds like hydroxycoumarins.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Typically monitored at the λmax of the coumarin, for instance, around 321 nm for 7-Hydroxy-4-methylcoumarin[5].

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The purity of the standard is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For hydroxycoumarins, derivatization may be necessary to increase volatility.

1. Standard and Sample Preparation (with Derivatization):

  • Accurately weigh the standard and dissolve in a suitable solvent like pyridine (B92270) or acetonitrile.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile.

2. GC-MS Conditions:

  • Instrument: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-500 amu.

3. Data Analysis:

  • Identification is achieved by comparing the obtained mass spectrum with reference spectra from libraries (e.g., NIST, Wiley). The fragmentation pattern of coumarins often involves the loss of CO molecules.

  • Purity can be estimated by the relative area of the primary peak.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analysis and comparison of analytical standards.

Analytical_Workflow Workflow for Comparison of Analytical Standards cluster_0 Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Comparison cluster_3 Reporting Standard_A This compound (Standard A) Prep_A Accurate Weighing & Dissolution (Solvent A) Standard_A->Prep_A Standard_B 7-Hydroxy-4-methylcoumarin (Standard B) Prep_B Accurate Weighing & Dissolution (Solvent B) Standard_B->Prep_B HPLC HPLC-UV Analysis Prep_A->HPLC GCMS GC-MS Analysis Prep_A->GCMS Prep_B->HPLC Prep_B->GCMS Data_Proc Chromatogram Integration & Spectral Analysis HPLC->Data_Proc GCMS->Data_Proc Purity_Calc Purity Calculation (% Area) Data_Proc->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra) Data_Proc->Impurity_ID Comparison Comparative Analysis (Purity, Impurity Profile) Purity_Calc->Comparison Impurity_ID->Comparison Report Generate Certificate of Analysis & Comparison Report Comparison->Report

Caption: Analytical workflow for comparing two coumarin standards.

References

A Comparative Guide to the Fluorescence Quenching of Hydroxycoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quenching properties of hydroxycoumarin isomers. The position of the hydroxyl group on the coumarin (B35378) scaffold significantly influences the molecule's photophysical characteristics, leading to distinct behaviors in the presence of quenching agents. Understanding these differences is crucial for the rational design of fluorescent probes and assays in drug discovery and biomedical research.

While 7-hydroxycoumarin and its derivatives are extensively studied and utilized as fluorescent probes, comprehensive comparative data on the fluorescence quenching of all its positional isomers are less readily available. This guide consolidates the existing data for 3-, 4-, and 7-hydroxycoumarin, highlighting their quenching mechanisms and efficiencies with various quenchers. The absence of extensive fluorescence quenching studies for 5-, 6-, and 8-hydroxycoumarin (B196171) in the current literature is a noted gap.

Key Performance Comparison

The fluorescence quenching of hydroxycoumarin isomers is highly dependent on the isomer itself, the nature of the quencher, and the solvent environment. The primary mechanisms involved are dynamic (collisional) and static quenching, which can be distinguished by their differing dependence on temperature and fluorescence lifetime measurements.

Table 1: Comparison of Fluorescence Quenching Parameters for Hydroxycoumarin Isomers

IsomerQuencherSolventQuenching MechanismStern-Volmer Constant (Ksv) (M⁻¹)Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹)Additional Notes
3-Hydroxycoumarin Derivatives ThiophenolsAcetonitrile/WaterStatic (Turn-on)--The probe is initially non-fluorescent and fluorescence is "turned on" upon reaction with the analyte.
4-Hydroxycoumarin (B602359) Derivatives HydrazineEthanol/WaterStatic (Turn-on)--Unsubstituted 4-hydroxycoumarin has a very low quantum yield, making it an excellent scaffold for "off-on" probes.
7-Hydroxycoumarin 4-hydroxy-TEMPOAqueousDynamic1.37 x 10²[1]1.05 x 10¹⁰[1]The quenching was found to be entirely dynamic.[1]
7-Hydroxy-4-methylcoumarin 4-hydroxy-TEMPOAqueousDynamic1.45 x 10²[1]1.12 x 10¹⁰[1]The quenching process is diffusion-limited.[1]
7-Hydroxycoumarin Derivatives Macrophage Migration Inhibitory Factor (MIF)PBS (pH 7.4)Static--Quenching occurs upon specific binding of the fluorophore to a cavity in the protein.[2][3] The fluorescence lifetime remains constant, confirming a static mechanism.[2][3]
7-Hydroxycoumarin Derivatives Human Serum Albumin (HSA)-Static-3.9 x 10¹³ - 5 x 10¹³[4]The high kq values indicate a static quenching mechanism.[4]

Note: The lack of comprehensive studies on 5-, 6-, and 8-hydroxycoumarin isomers prevents their inclusion in this comparative table.

Visualizing the Quenching Mechanisms

The following diagrams illustrate the fundamental mechanisms of fluorescence quenching and a typical experimental workflow for their study.

Fluorescence Quenching Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_d Fluorophore (F) F_star_d Excited Fluorophore (F) F_d->F_star_d Excitation (hν_ex) F_star_d->F_d Fluorescence (hν_em) F_Q_d [F...Q] (Encounter Complex) F_star_d->F_Q_d + Q Q_d Quencher (Q) F_Q_d->F_d Non-radiative decay F_s Fluorophore (F) FQ_s Ground-state Complex (FQ) F_s->FQ_s + Q ⇌ Q_s Quencher (Q) FQ_star_s Excited Complex (FQ*) FQ_s->FQ_star_s Excitation (hν_ex) FQ_star_s->FQ_s Non-radiative decay

Caption: Mechanisms of dynamic and static fluorescence quenching.

Experimental Workflow for Fluorescence Quenching Studies prep Sample Preparation (Fluorophore + varying [Quencher]) abs_spec UV-Vis Absorption Spectroscopy prep->abs_spec fluo_spec Fluorescence Spectroscopy (Steady-state & Time-resolved) prep->fluo_spec data_analysis Data Analysis fluo_spec->data_analysis sv_plot Stern-Volmer Plot data_analysis->sv_plot lifetime Lifetime Analysis data_analysis->lifetime mechanism Determine Quenching Mechanism (Dynamic vs. Static) sv_plot->mechanism lifetime->mechanism

References

Unveiling the Antioxidant Potential: A Comparative Analysis of Methylated Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant capacities of methylated coumarins is pivotal for innovating therapeutic strategies against oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant activity of various methylated coumarins, supported by quantitative data and detailed experimental protocols.

The inherent structure of coumarins, a class of benzopyrone derivatives, endows them with a spectrum of biological activities, with their antioxidant properties being a key area of investigation. Methylation of the coumarin (B35378) scaffold can significantly modulate this activity. The number and position of hydroxyl and methyl groups on the coumarin ring are critical determinants of their free radical scavenging capabilities.[1][2][3] Generally, the presence of hydroxyl groups, particularly in ortho-dihydroxy (catechol) arrangements, significantly enhances antioxidant activity.[4][5]

Comparative Antioxidant Activity of Methylated Coumarins

The antioxidant efficacy of methylated coumarins is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most prevalent. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for several methylated coumarins from various studies, providing a quantitative comparison of their antioxidant potential.

CompoundAssayIC50 (µM)Reference
4-MethylcoumarinDPPH>100[1]
7,8-Dihydroxy-4-methylcoumarinDPPHHighly Active[4][5]
5-Carboxy-7,8-dihydroxy-4-methylcoumarinDPPHHighly Active[5]
4-Methylesculetin-Promising Nrf2 activator[6][7]
Coumarin-thiosemicarbazone 18DPPH7.1[4][8]
Coumarin-thiosemicarbazone 18ABTS9.0[4][8]
Coumarin-thiosemicarbazone 19DPPH17.9[4][8]
Coumarin-thiosemicarbazone 19ABTS8.8[4][8]
4-Methyl-7-alkynyl coumarin derivativesDPPHModerate Activity[9]
4-Chloromethyl-7-hydroxy-5-methyl coumarinDPPHHigh Activity[10]
4-Chloromethyl-7-hydroxy-8-methyl coumarinDPPHHigh Activity[10]
4-Chloromethyl-7-hydroxy coumarinDPPHHigh Activity[10]

Note: "Highly Active" indicates that the studies reported significant antioxidant activity without specifying a precise IC50 value.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for the interpretation and replication of results. Below are detailed protocols for the commonly employed DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1][11]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (methylated coumarins)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of the methylated coumarin in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction mixture: In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of the test sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol is used to zero the spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Test compounds (methylated coumarins)

  • Positive control (e.g., Trolox)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of test samples: Prepare a stock solution of the methylated coumarin in a suitable solvent and make serial dilutions.

  • Reaction mixture: Add a small volume of the test sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of coumarins are not limited to direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant response.[12] One of the most important pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[6][7]

Under normal conditions, Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or inducers like certain coumarins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Several natural coumarins, including esculetin (B1671247) and 4-methylesculetin, have been identified as activators of the Nrf2 signaling pathway.[6][7]

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

Experimental Workflow for Antioxidant Activity Screening

The general workflow for screening the antioxidant activity of methylated coumarins involves a series of systematic steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow Sample_Prep Sample Preparation (Dissolving Methylated Coumarins) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH/ABTS Solution) Reagent_Prep->Mixing Incubation Incubation (Dark, Room Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for in vitro antioxidant activity screening.

References

A Comparative Guide to the Spectral Properties of Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxycoumarin derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant applications as fluorescent probes, photosensitizers, and scaffolds in drug discovery.[1] The position of the hydroxyl group and the nature of other substituents on the coumarin (B35378) core profoundly influence their absorption and emission characteristics. This guide provides a detailed comparison of the spectral properties of key hydroxycoumarin derivatives, supported by experimental data, to assist in the selection of appropriate compounds for specific research and development applications.

Comparative Analysis of Spectral Properties

The spectral behavior of hydroxycoumarin derivatives is dictated by the electronic properties of substituents and their positions on the coumarin ring. Electron-donating groups (EDGs) generally lead to a bathochromic (red) shift in both absorption and emission spectra, often enhancing the fluorescence quantum yield. Conversely, electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift or even quench the fluorescence.[1] The solvent environment also plays a critical role, with polar solvents often inducing spectral shifts due to solvatochromic effects.[1]

Quantitative Spectral Data

The following table summarizes the key spectral properties of selected hydroxycoumarin derivatives in different solvents for comparative analysis.

DerivativeSolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
4-Hydroxycoumarin Ethanol280, 308~381~730.003
Acetonitrile280, 308Not explicitly foundNot explicitly foundNot explicitly found
DMSO280, 308Not explicitly foundNot explicitly foundNot explicitly found
7-Hydroxycoumarin (Umbelliferone) Ethanol (acidic)3254551300.81
Ethanol (alkaline)367455880.91
Acetonitrile324~450~126High
DMSO324~450~126High
4-Methyl-7-hydroxycoumarin (4-Methylumbelliferone) Ethanol322.5445-454122.5-131.5~0.63 (in buffer)
Water:Methanol (70:30)321Not explicitly foundNot explicitly foundNot explicitly found
Acetonitrile322440-450118-128High
DMSO322440-450118-128High
3-Acetyl-4-hydroxycoumarin Dichloromethane300 (shoulder at 341)Not explicitly foundNot explicitly foundNot explicitly found
Ethanol288, 312Not explicitly foundNot explicitly foundNot explicitly found
AcetonitrileNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
DMSONot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Experimental Protocols

The determination of the spectral properties of hydroxycoumarin derivatives follows standardized spectrophotometric methods.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of hydroxycoumarin derivatives.

Materials:

  • Hydroxycoumarin derivative

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the hydroxycoumarin derivative (e.g., 1 mM) in the desired solvent.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to 200-500 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the absorption spectra of the prepared working solutions. The wavelength of maximum absorbance is the λabs.

  • Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration. The slope of the resulting line is the molar extinction coefficient (ε).

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the excitation maxima (λex), emission maxima (λem), and relative fluorescence quantum yield (Φf) of hydroxycoumarin derivatives.

Materials:

  • Hydroxycoumarin derivative

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the sample and the fluorescence standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex), which should correspond to the λabs.

  • Emission Spectrum: Set the excitation wavelength to λex and scan a range of emission wavelengths to determine the emission maximum (λem).

  • Data Acquisition for Quantum Yield:

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument settings.

  • Quantum Yield Calculation: The relative fluorescence quantum yield is calculated using the following equation:

    Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing Experimental Workflows

Experimental Workflow for Relative Fluorescence Quantum Yield Measurement

G cluster_calc Calculation prep_sample Prepare Sample Solution (Abs < 0.1) abs_measurement Measure Absorbance (A) at Excitation Wavelength prep_sample->abs_measurement fluo_measurement Measure Integrated Fluorescence Intensity (I) prep_sample->fluo_measurement prep_standard Prepare Standard Solution (Abs < 0.1) prep_standard->abs_measurement prep_standard->fluo_measurement calculation Calculate Quantum Yield (Φf) abs_measurement->calculation fluo_measurement->calculation

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathway of Substituent Effects on Spectral Properties

G cluster_substituent Substituent Type cluster_effect Effect on Electronic Structure cluster_property Observed Spectral Property Change edg Electron-Donating Group (EDG) energy_gap Alters Energy Gap between Ground and Excited States edg->energy_gap bathochromic Bathochromic Shift (Red Shift) edg->bathochromic quantum_yield_inc Increased Quantum Yield edg->quantum_yield_inc ewg Electron-Withdrawing Group (EWG) ewg->energy_gap hypsochromic Hypsochromic Shift (Blue Shift) ewg->hypsochromic quantum_yield_dec Decreased/Quenched Quantum Yield ewg->quantum_yield_dec energy_gap->bathochromic energy_gap->hypsochromic energy_gap->quantum_yield_inc energy_gap->quantum_yield_dec

Caption: Influence of substituents on spectral properties.

References

A Comparative Guide to Validated HPLC Methods for Coumarin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of coumarin (B35378) and its derivatives in various matrices, including pharmaceuticals, foodstuffs, and biological samples. The selection of an appropriate HPLC method is critical for achieving accurate, reproducible, and sensitive results. This guide provides a comparative overview of several validated HPLC methods for coumarin analysis, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Validated HPLC Methods

The following tables summarize the key parameters and performance data of different HPLC methods validated for coumarin analysis. The choice of method will depend on the specific coumarin or derivatives being analyzed, the sample matrix, and the required sensitivity.

Table 1: Chromatographic Conditions for Coumarin Analysis

Method Stationary Phase Mobile Phase Elution Mode Flow Rate (mL/min) Detection Reference
Method 1 Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)A: Deionized waterB: Acetonitrile (B52724)Gradient1.0UV (330 nm)[1]
Method 2 Octadecyl (C8)A: 0.5% Acetic acidB: AcetonitrileGradientNot SpecifiedPDA[2][3]
Method 3 Newcrom R1 (3.2 x 100 mm, 3 µm)Acetonitrile/Water (25/75%) with 0.1% Phosphoric acidIsocratic0.5UV (276 nm)[4]
Method 4 Phenomenex RP 18e (250 mm, 5 µm)Acetonitrile/0.5% (v/v) Acetic acid in water (25:75)Isocratic1.0UV (278 nm)[5]
Method 5 Core-shell C18 (100 x 4.6 mm, 5 µm)A: 1% Acetic acid in waterB: Methanol (B129727)Gradient1.0UV (280 nm) & Fluorescence (Ex: 320 nm, Em: 450 nm)[6]
Method 6 Supelco LC-18 (250 x 4 mm, 5 µm)Acetonitrile/Water (40:60, v/v)Isocratic1.0UV (274 nm)[7]
Method 7 Inertsil ODS3 C18 (250 x 4.6 mm, 5 µm)A: Buffer (0.5 g/L KH2PO4)B: AcetonitrileC: Methanol (60:30:10)GradientNot SpecifiedUV[8]

Table 2: Performance Data of Validated HPLC Methods

Method Linearity Range Correlation Coefficient (r²) LOD LOQ Accuracy/Recovery (%) Precision (%RSD) Reference
Method 1 0.05 - 10.0 µg/mL> 0.9990.05 - 0.1 µg/mL0.05 - 0.1 µg/mLIntra- and interday accuracy variation < 15%Intra- and interday precision < 15%[1]
Method 2 Not SpecifiedValidated for linearity0.05 - 2.5 mg/kg0.05 - 8 mg/kgValidated for accuracyValidated for precision[2][3]
Method 4 0.2 - 7 µg/mL0.9990.623 µg/mL1.889 µg/mL99.708%Not Specified[5]
Method 5 Not Specified0.9982 - 0.9995200 ng/mL (UV) 0.2 - 4.0 ng/mL (Fluorescence)500 ng/mL (UV)0.5 - 12.0 ng/mL (Fluorescence)Not SpecifiedNot Specified[6]
Method 6 1 - 100 µg/mL0.999955 µg/LNot SpecifiedNot Specified< 5% for replicate injections[7]
Method 7 0.02 - 0.15 g/L0.992Not SpecifiedNot SpecifiedValidated for accuracyValidated for reproducibility[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an HPLC method. Below are the protocols for some of the key experiments cited in this guide.

Method 1: Analysis of Coumarin Compounds in Rat Plasma[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Mix 100 µL of plasma sample with 100 µL of acetonitrile and 10 µL of an internal standard (2.0 µg/mL).

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 g for 10 minutes.

    • Inject 20 µL of the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).

      • 0-6 min: 35-50% B

      • 6-14 min: 50-100% B

      • 14-18 min: 100% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 330 nm

Method 2: Determination of Coumarin in Foodstuffs[2][3]
  • Sample Preparation (Solid-Phase Extraction):

    • Reverse-phase Solid-Phase Extraction (SPE) was employed to clean up sample extracts, particularly when co-extractives interfered with detection. The specific sorbent and elution solvents were not detailed in the provided abstract.

  • Chromatographic Conditions:

    • Column: Octadecyl (C8)

    • Mobile Phase: A gradient of acetonitrile and 0.5% acetic acid.

    • Total Run Time: 20 minutes

    • Detection: Photodiode Array (PDA) detector, allowing for spectral comparison to confirm peak identity.

Method 4: Quantification of Coumarin in Cinnamon Extract[5]
  • Sample Preparation (Methanol Extraction):

    • Details of the extraction of coumarin from cinnamon bark into methanol were not fully specified in the abstract.

  • Chromatographic Conditions:

    • Column: Phenomenex RP 18e (250 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.5% (v/v) acetic acid in water (25:75).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 278 nm

    • Retention Time for Coumarin: 10.4 minutes

Method 6: Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata[7]
  • Sample Preparation (Maceration with Sonication):

    • Mix 1 g of powdered dried leaves with 10 mL of ethanol:water (1:1, v/v).

    • Macerate in an ultrasonic water bath at room temperature for 30 minutes.

    • Filter the mixture.

    • Analyze the crude extract directly by HPLC-UV.

  • Chromatographic Conditions:

    • Column: Supelco LC-18 (250 mm x 4 mm i.d. x 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile:water (40:60, v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 274 nm

Visualizing the HPLC Method Validation Workflow

A generalized workflow for the validation of an HPLC method for coumarin analysis is depicted below. This process ensures that the developed method is suitable for its intended purpose, providing reliable and reproducible results.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity 1. Assess interference from matrix linearity Linearity & Range specificity->linearity 2. Establish concentration range accuracy Accuracy linearity->accuracy 3. Determine closeness to true value precision Precision (Repeatability & Intermediate Precision) accuracy->precision 4. Measure variability lod Limit of Detection (LOD) precision->lod 5. Determine lowest detectable amount loq Limit of Quantification (LOQ) lod->loq 6. Determine lowest quantifiable amount robustness Robustness loq->robustness 7. Evaluate impact of small variations system_suitability System Suitability robustness->system_suitability 8. Ensure system performance validated_method Validated HPLC Method system_suitability->validated_method 9. Method is fit for purpose

References

Navigating the Bioassay Maze: A Comparative Guide to the Cross-Reactivity of 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative overview of the known and potential cross-reactivity of 5-Methyl-8-hydroxycoumarin, a coumarin (B35378) derivative of interest, across a range of common biological assays. Due to the limited direct experimental data on this compound, this guide draws comparisons from structurally similar coumarin derivatives, particularly its close analog, 5,8-dihydroxycoumarin.

Understanding the Landscape: General Biological Activities of Coumarins

Coumarins are a broad class of naturally occurring phenolic compounds known for their diverse pharmacological properties. These activities are largely influenced by the substitution pattern on the coumarin ring. Hydroxylated coumarins, in particular, are recognized for their antioxidant, enzyme inhibitory, and antiproliferative effects. The inherent fluorescence of many coumarin derivatives also makes them useful as probes, but this property can also be a source of interference in fluorescence-based assays.

Comparative Analysis of this compound and Analogs in Key Biological Assays

This section details the performance of this compound and its analogs in various biological assays, highlighting potential areas of cross-reactivity.

Antioxidant Activity

Hydroxycoumarins are well-documented antioxidants. Their activity is often assessed using radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Comparison of Antioxidant Activity of Hydroxycoumarins

CompoundAssayIC50 / ActivityReference
5,8-dihydroxycoumarinDPPHStrong radical scavenging capacity[1][2]
5,8-dihydroxycoumarinABTSClear linear dependency of radical scavenging[1][2]
Gallic Acid (Standard)DPPHStrong antioxidant[2]
Gallic Acid (Standard)FRAPHigher reducing capacity than 5,8-dihydroxycoumarin[2]
Enzyme Inhibition

Coumarin derivatives have been shown to inhibit a variety of enzymes, including kinases, phosphatases, and others. This broad activity spectrum increases the likelihood of off-target effects and cross-reactivity in enzyme-based screening assays.

Table 2: Enzyme Inhibition Profile of Coumarin Derivatives

Compound ClassTarget EnzymeObserved EffectReference
Tricyclic coumarin sulphonate derivativesAlkaline Phosphatase (h-TNAP, h-IAP)Potent inhibition (IC50 in low µM range)[3]
Pyrazolopyrimidine-coumarin derivativesJAK1, CDK2Potential targets identified via molecular docking[4]
Coumarin derivativesGSK-3βInhibition of enzymatic activity[5]
5,8-dihydroxycoumarinTyrosinaseActive as a substrate[6]
Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic potential of coumarins is a critical consideration in drug development. Assays to evaluate these effects are common, and understanding the behavior of this compound in these is essential.

Table 3: Cytotoxicity and Genotoxicity of 5,8-dihydroxycoumarin

Assay TypeCell Line / ModelFindingReference
Chromosome Aberrations (CAs)Wistar rat bone marrow (in vivo)No significant increase[1][7]
Micronuclei (MN)Wistar rat bone marrow (in vivo)Significant increase[1][7]
Chromosome Aberrations (CAs)Human lymphocytes (in vitro)Dose-dependent increase[1][7]
Sister Chromatid Exchanges (SCEs)Human lymphocytes (in vitro)Dose-dependent increase[1][7]
Somatic Mutations and RecombinationDrosophila melanogaster (in vivo)Slightly mutagenic after 120h treatment[1][7]
CytotoxicityBovine leukemia virus-transformed lamb kidney fibroblasts (FLK)IC50 of 60 ± 5.5 µM[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are protocols for key assays mentioned in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Alkaline Phosphatase Inhibition Assay

Principle: This colorimetric assay measures the activity of alkaline phosphatase by its ability to hydrolyze a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product (p-nitrophenol). Inhibitors will reduce the rate of this reaction.

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the assay buffer (e.g., Tris-HCl), the test compound, and the alkaline phosphatase enzyme.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl phosphate.

  • Incubate for a further period (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Fluorescence Interference Assay

Principle: To determine if a compound's intrinsic fluorescence interferes with a fluorescence-based assay, its emission spectrum is measured under the assay conditions.

Protocol:

  • Prepare solutions of the test compound at the concentrations used in the primary assay in the same assay buffer.

  • In a fluorescence microplate, add the compound solutions.

  • Measure the fluorescence emission across a range of wavelengths, using the same excitation wavelength as the primary assay.

  • Compare the emission spectrum of the compound to that of the assay's fluorophore to identify any overlap that could indicate interference.

Visualizing the Concepts

Diagrams can aid in understanding complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions Antioxidant Antioxidant Assays (DPPH, ABTS) SerialDilutions->Antioxidant Enzyme Enzyme Inhibition Assays SerialDilutions->Enzyme Cytotoxicity Cytotoxicity Assays SerialDilutions->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Enzyme->IC50 Cytotoxicity->IC50 CrossReactivity Cross-Reactivity Assessment IC50->CrossReactivity

Caption: General workflow for assessing the biological activity and cross-reactivity of this compound.

signaling_pathway Coumarin Coumarin Derivative (e.g., this compound) Kinase Protein Kinase Coumarin->Kinase Inhibition Phosphatase Protein Phosphatase Coumarin->Phosphatase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate_P->Phosphatase Dephosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_P->Cellular_Response

Caption: Potential interference of coumarin derivatives with kinase/phosphatase signaling pathways.

Conclusion and Recommendations

The available evidence suggests that this compound, like other hydroxycoumarins, is likely to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects. This inherent bioactivity presents a double-edged sword: while it indicates therapeutic potential, it also raises significant concerns about cross-reactivity and off-target effects in biological assays.

Key recommendations for researchers working with this compound include:

  • Thorough Counter-Screening: Always perform counter-screens to identify potential assay interference, especially for fluorescence-based readouts.

  • Orthogonal Assays: Validate primary screening hits using orthogonal assays that employ different detection technologies to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR) Analysis: Compare the activity of this compound with that of structurally related analogs to understand which structural features contribute to its observed effects.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine potency (e.g., IC50 values) and identify any unusual curve shapes that might indicate complex biological or artefactual effects.

By carefully considering these factors and employing rigorous experimental design, researchers can confidently navigate the complexities of working with bioactive compounds like this compound and generate high-quality, reliable data.

References

A Comparative Guide to the Photostability of Fluorescent Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision where photostability is a paramount concern. This guide provides an objective comparison of the photostability of various fluorescent coumarins, supported by experimental data and detailed methodologies, to inform the selection of the most robust probes for demanding applications.

Coumarin-based fluorophores are widely utilized in biological imaging and sensing due to their bright fluorescence and sensitivity to the local environment. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon light exposure—can significantly limit their utility in applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule tracking. Understanding the relative photostability of different coumarin (B35378) derivatives is therefore essential for experimental design and data integrity.

Data Presentation: Photostability of Common Coumarin Dyes

The photostability of a fluorescent dye is often quantified by its photodegradation quantum yield (Φd), which represents the probability that an absorbed photon will lead to the irreversible destruction of the fluorophore. A lower photodegradation quantum yield indicates higher photostability. The following table summarizes the photodegradation quantum yields for several common coumarin dyes, compiled from various studies. It is important to note that experimental conditions such as the solvent, presence of oxygen, and irradiation wavelength can significantly influence these values.

Dye NameSolventConditionsPhotodegradation Quantum Yield (Φd) x 10⁻⁵Reference
C.I. Disperse Yellow 232EthanolAerobicNot explicitly quantified, but noted for good photostability[1]
DMFAerobicNot explicitly quantified[1]
C.I. Disperse Yellow 82MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[1]
EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[1]
DMFAnaerobic~3.8 - 5.8 (concentration dependent)[1]
Coumarin 1Ethanol--[2]
Coumarin 102Various Aprotic Solvents-Fluorescence quantum yield and lifetime are solvent polarity dependent[1]
Coumarin 120Water--[3]
Coumarin 153Various Aprotic Solvents-Fluorescence quantum yield and lifetime are solvent polarity dependent[1]
Coumarin 307Water--[3]
3-Thiazolyl Coumarin Derivative 1BNZ, ACN-~100[4]
3-Phenylthiazolyl Coumarin Derivative 2BNZ, ACN-~100[4]

Note: BNZ = Benzonitrile, ACN = Acetonitrile, DMF = Dimethylformamide. Direct comparison of values should be made with caution due to varying experimental setups across different studies.

Factors Influencing Coumarin Photostability

The photostability of coumarin dyes is not an intrinsic, immutable property but is influenced by a variety of factors:

  • Molecular Structure: The substitution pattern on the coumarin ring plays a crucial role. Electron-withdrawing groups at the 3- or 4-position can enhance photostability by reducing the electron density of the aromatic system, making it less susceptible to photooxidation.[5] Conversely, electron-donating groups at the 7-position, while often increasing fluorescence quantum yield, can sometimes decrease photostability.[5]

  • Solvent Environment: The polarity and viscosity of the solvent can affect the rate of photobleaching.[5] Higher viscosity can limit the diffusion of molecular oxygen, a key mediator of photodegradation, thereby improving photostability.[5]

  • Presence of Oxygen: Molecular oxygen is a primary culprit in the photobleaching of many fluorophores, including coumarins. In its presence, excited-state dye molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack and degrade the dye.[5][6]

  • Irradiation Intensity: High-intensity light can lead to multiphoton absorption and excitation to higher electronic states, opening up additional photobleaching pathways.[3]

Experimental Protocol for Measuring Photostability

A standardized protocol is crucial for the accurate and reproducible assessment of fluorophore photostability. The following methodology is based on established principles and aligns with guidelines such as those from the International Conference on Harmonisation (ICH) for photostability testing of new drug substances and products.[7][8]

Objective: To determine the photodegradation quantum yield of a fluorescent coumarin.

Materials:

  • Coumarin dye of interest

  • High-purity solvent (e.g., ethanol, water, or a solvent relevant to the intended application)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Calibrated light source with a known spectral output and intensity (e.g., xenon lamp with a monochromator)

  • Stirring apparatus

  • Actinometer solution (for determining photon flux, e.g., potassium ferrioxalate)

Procedure:

  • Solution Preparation: Prepare a stock solution of the coumarin dye in the chosen solvent at a precisely known concentration. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Initial Absorbance Measurement: Record the initial UV-Vis absorbance spectrum of the dye solution.

  • Irradiation:

    • Place the cuvette in a temperature-controlled holder and ensure constant stirring.

    • Irradiate the sample with monochromatic light at the wavelength of maximum absorbance (λmax).

    • The intensity of the light source (photon flux) should be determined using a chemical actinometer.

  • Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum of the sample. The decrease in absorbance at λmax is indicative of photodegradation.[1]

  • Data Analysis:

    • Plot the absorbance at λmax as a function of irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The photodegradation quantum yield (Φd) can be calculated using the following equation:

    Φd = (Number of molecules degraded) / (Number of photons absorbed)

    The number of molecules degraded can be calculated from the change in absorbance and the molar extinction coefficient of the dye. The number of photons absorbed is determined from the photon flux measured by actinometry and the absorbance of the sample.

Key Signaling Pathways and Experimental Workflows

The process of photobleaching is a complex interplay of photochemical reactions. The following diagram illustrates the primary pathways leading to the degradation of a coumarin fluorophore.

Caption: Photobleaching pathways of a coumarin dye.

The experimental workflow for determining the photostability of a coumarin dye can be visualized as a sequential process.

PhotostabilityWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Dilutions in Cuvettes A->B C Measure Initial Absorbance (UV-Vis) B->C D Irradiate with Calibrated Light Source C->D E Monitor Absorbance Decrease Over Time D->E F Plot Absorbance vs. Irradiation Time E->F G Determine Rate of Photodegradation F->G H Calculate Photodegradation Quantum Yield (Φd) G->H

Caption: Experimental workflow for photostability assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyl-8-hydroxycoumarin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Methyl-8-hydroxycoumarin, drawing upon safety data for closely related coumarin (B35378) compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

It is crucial to note that while this document provides guidance based on available information for similar compounds, users must always consult their institution's specific safety protocols and local regulations before proceeding with any disposal. The CAS Number for this compound is 36651-81-7.

Hazard Profile and Safety Recommendations

Due to the lack of a specific Safety Data Sheet for this compound, the following table summarizes the hazard classifications for related coumarin compounds. This information should be used as a precautionary guideline.

Hazard ClassificationRelated Compound(s)GHS PictogramsHazard StatementsPrecautionary Statements
Acute Toxicity, Oral 3-HydroxycoumarinH302: Harmful if swallowedP264, P270, P301+P312, P501
Skin Irritation 7-Hydroxycoumarin-3-carboxylic acidH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation 7-Hydroxycoumarin-3-carboxylic acidH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Respiratory Irritation 7-Hydroxycoumarin-3-carboxylic acidH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data extrapolated from Safety Data Sheets of structurally similar coumarin compounds.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]

  • Hand Protection: Wear protective gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1]

  • Skin and Body Protection: Wear suitable protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For operations that may generate dust, an appropriate mask or respirator tested and approved under standards such as NIOSH (US) or CEN (EU) is imperative.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound, based on procedures for related coumarin compounds.

1. Waste Identification and Segregation:

  • Characterize the waste: Is it pure this compound, a solution, or contaminated material (e.g., gloves, weighing paper)?
  • Segregate the waste into designated, clearly labeled, and sealed containers. Avoid mixing with incompatible materials.

2. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[1]
  • Ensure adequate ventilation.[1]
  • Wear the appropriate PPE as detailed above.
  • For solid spills, carefully sweep or vacuum the material to avoid dust formation and place it into a suitable, sealed container for disposal.[2]
  • Wash the contaminated area with soap and water, and collect the cleaning materials for disposal.[1]

3. Disposal of Unused or Waste Product:

  • Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service.[3]
  • Do not dispose of the chemical down the drain or into the environment.[2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

4. Disposal of Contaminated Materials:

  • Contaminated packaging and disposable items (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of in the same manner as the product itself.[3]
  • Place these materials in a sealed, labeled container awaiting collection by a licensed waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_material Spill Material waste_type->spill_material Spill package_solid Package in a sealed, labeled container for solid chemical waste solid_waste->package_solid package_liquid Package in a sealed, labeled container for liquid chemical waste liquid_waste->package_liquid package_spill Clean spill, avoiding dust. Package all materials in a sealed, labeled container. spill_material->package_spill consult_ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines and Local Regulations package_solid->consult_ehs package_liquid->consult_ehs package_spill->consult_ehs professional_disposal Arrange for pickup by a licensed professional waste disposal service consult_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-8-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of 5-Methyl-8-hydroxycoumarin in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, the coumarin (B35378) class of compounds is known to present several hazards. These generally include skin and eye irritation, potential for allergic skin reactions, and harm if swallowed.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Therefore, a stringent PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness, compliant with EN 374).[1]To prevent skin contact. Coumarin compounds may cause skin irritation and allergic reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Eye/Face Protection Safety glasses with side shields or safety goggles.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] A face shield may be required for splash-prone procedures.To protect against dust particles and chemical splashes.
Skin and Body Protection A standard laboratory coat should be worn to protect skin and personal clothing.[2] For handling larger quantities, disposable coveralls may be considered.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.[1][5]Required when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent inhalation.[1][4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

2.1. Engineering Controls

  • Always handle this compound in a well-ventilated area.[3][4]

  • A certified chemical fume hood is required for all procedures involving the solid compound, such as weighing, transferring, and preparing solutions, to control dust and vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2.2. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is correctly labeled and sealed.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

2.3. Weighing and Solution Preparation

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., clean spatula, weighing paper) to handle the solid. Avoid creating dust.[2][6]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

2.4. Experimental Use

  • Always wear the recommended PPE as detailed in Table 1.

  • Handle solutions with care to avoid splashes to the skin or eyes.

  • Keep containers closed when not in use.

2.5. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3][4]

  • Remove contaminated clothing and PPE before leaving the work area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[2][3]

3.1. Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound, contaminated weighing paper, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

3.2. Spill Response

  • In the event of a small spill, alert others in the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.[5][6]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don Appropriate PPE Verify Eng Controls Verify Engineering Controls (Fume Hood, etc.) Don PPE->Verify Eng Controls Receive and Inspect Receive and Inspect Verify Eng Controls->Receive and Inspect Store Properly Store in Cool, Dry, Ventilated Area Receive and Inspect->Store Properly Weigh and Transfer Weigh and Transfer in Fume Hood Store Properly->Weigh and Transfer Prepare Solution Prepare Solution in Fume Hood Weigh and Transfer->Prepare Solution Experimental Use Conduct Experiment Prepare Solution->Experimental Use Segregate Waste Segregate Solid and Liquid Waste Experimental Use->Segregate Waste Label Waste Label Hazardous Waste Container Segregate Waste->Label Waste Store Waste Store Waste Securely for Pickup Label Waste->Store Waste Dispose via EHS Dispose via Institutional EHS Store Waste->Dispose via EHS

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-8-hydroxycoumarin
Reactant of Route 2
Reactant of Route 2
5-Methyl-8-hydroxycoumarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.